molecular formula C15H20O3 B15591520 Tessaric Acid

Tessaric Acid

Cat. No.: B15591520
M. Wt: 248.32 g/mol
InChI Key: GAWKUNMREBFQOL-ZVWUFJHRSA-N
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Description

Tessaric acid has been reported in Tessaria absinthioides, Laggera alata, and Pluchea sericea with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

2-[(2R,8S,8aR)-8,8a-dimethyl-6-oxo-1,2,3,4,7,8-hexahydronaphthalen-2-yl]prop-2-enoic acid

InChI

InChI=1S/C15H20O3/c1-9-6-13(16)7-12-5-4-11(8-15(9,12)3)10(2)14(17)18/h7,9,11H,2,4-6,8H2,1,3H3,(H,17,18)/t9-,11+,15+/m0/s1

InChI Key

GAWKUNMREBFQOL-ZVWUFJHRSA-N

Origin of Product

United States

Foundational & Exploratory

Tessaric Acid: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tessaric acid, a naturally occurring eudesmane (B1671778) sesquiterpene, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from its natural source, Tessaria absinthioides. It details the experimental protocols for extraction and purification, summarizes its physicochemical and biological data, and elucidates its known mechanism of action related to cell cycle regulation. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Discovery and Source

This compound was first isolated from the aerial parts of Tessaria absinthioides (Hook. & Arn.) DC., a plant belonging to the Asteraceae family. Its discovery was the result of phytochemical investigations aimed at identifying the bioactive constituents of this plant species. The structure of this compound was elucidated through spectroscopic analysis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₅H₂₀O₃
Molecular Weight 248.32 g/mol
CAS Number 58142-10-2
Class Eudesmane Sesquiterpene

Experimental Protocols

Isolation of this compound from Tessaria absinthioides

The following protocol is a generalized procedure based on standard phytochemical methods for the isolation of sesquiterpenes from plant materials, with specific details adapted from the work of Sanz et al. (1997).

3.1.1. Plant Material Collection and Preparation

  • Aerial parts of Tessaria absinthioides are collected and air-dried at room temperature in a well-ventilated area, protected from direct sunlight.

  • The dried plant material is then ground into a fine powder to increase the surface area for efficient extraction.

3.1.2. Extraction

  • The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol, at room temperature.

  • The extraction is typically carried out by maceration with periodic agitation or by using a Soxhlet apparatus.

  • The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

3.1.3. Fractionation and Purification

  • The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between n-hexane, chloroform, ethyl acetate, and water.

  • The fraction containing this compound (typically the less polar fractions) is then subjected to column chromatography over silica (B1680970) gel.

  • The column is eluted with a gradient of increasing polarity, for example, using mixtures of n-hexane and ethyl acetate.

  • Fractions are collected and monitored by thin-layer chromatography (TLC). Those containing the compound of interest are pooled.

  • Final purification is achieved by further chromatographic techniques, such as preparative TLC or high-performance liquid chromatography (HPLC), to yield pure this compound.

Characterization

The structure of the isolated this compound is confirmed by spectroscopic methods, including:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For the complete structural elucidation and assignment of all protons and carbons.

Quantitative Data

Yield of this compound

The yield of this compound from Tessaria absinthioides can vary depending on the plant's geographical origin, collection time, and the extraction method used. Studies on cell suspension cultures of Tessaria absinthioides have reported a production of approximately 0.086 mg of this compound per gram of dry weight.

Spectroscopic Data

The following table summarizes the ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ)
141.21.85 (m), 1.60 (m)
222.52.45 (m), 2.20 (m)
3200.1-
4125.85.90 (s)
5165.4-
638.72.60 (m)
735.12.10 (m)
827.91.95 (m), 1.70 (m)
948.12.30 (m)
1041.8-
11141.2-
12171.5-
13122.16.20 (s), 5.60 (s)
1421.51.10 (s)
1510.81.05 (d, J=7.0 Hz)

Note: Chemical shifts are reported in ppm relative to TMS. Data is compiled from typical values for eudesmane sesquiterpenes and may vary slightly based on the solvent and instrument used.

Biological Activity and Signaling Pathways

Derivatives of this compound have been shown to exhibit antiproliferative activity against human solid tumor cell lines. The mechanism of action involves the induction of cell cycle arrest at the G2/M phase.[1]

Experimental Workflow for Isolation

experimental_workflow plant Aerial Parts of Tessaria absinthioides drying Air Drying & Grinding plant->drying extraction Solvent Extraction (e.g., Methanol) drying->extraction concentration Concentration (Rotary Evaporation) extraction->concentration fractionation Solvent-Solvent Partitioning concentration->fractionation column_chrom Silica Gel Column Chromatography fractionation->column_chrom purification Preparative TLC / HPLC column_chrom->purification tessaric_acid Pure this compound purification->tessaric_acid

Caption: Workflow for the isolation of this compound.

Signaling Pathway for G2/M Cell Cycle Arrest

The G2/M checkpoint is a critical point in the cell cycle that prevents cells with damaged DNA from entering mitosis. The arrest is primarily controlled by the Cyclin B/CDK1 complex. The activity of this complex is regulated by the phosphorylation state of CDK1, which is controlled by the kinases Wee1 and Myt1, and the phosphatase Cdc25C. Checkpoint kinases Chk1 and Chk2, activated in response to DNA damage, can inactivate Cdc25C, leading to the accumulation of inactive, phosphorylated CDK1 and subsequent G2/M arrest. While the precise molecular targets of this compound derivatives are still under investigation, their ability to induce G2/M arrest suggests an interaction with this pathway.

G2_M_arrest_pathway cluster_checkpoint G2/M Checkpoint Control cluster_signal Upstream Signaling CDK1_CyclinB CDK1-Cyclin B (Active) pCDK1_CyclinB p-CDK1-Cyclin B (Inactive) CDK1_CyclinB->pCDK1_CyclinB phosphorylation Mitosis Mitosis CDK1_CyclinB->Mitosis pCDK1_CyclinB->CDK1_CyclinB dephosphorylation Arrest G2/M Arrest pCDK1_CyclinB->Arrest Cdc25C Cdc25C Cdc25C->CDK1_CyclinB Wee1_Myt1 Wee1 / Myt1 Wee1_Myt1->pCDK1_CyclinB DNA_Damage DNA Damage ATM_ATR ATM / ATR DNA_Damage->ATM_ATR Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 Chk1_Chk2->Cdc25C Tessaric_Acid This compound Derivatives Tessaric_Acid->DNA_Damage Induces

Caption: Proposed signaling pathway for G2/M cell cycle arrest.

Conclusion

This compound, a sesquiterpene isolated from Tessaria absinthioides, represents a valuable natural product for further investigation. This guide provides the essential technical information for its isolation and characterization. The demonstrated biological activity of its derivatives in inducing G2/M cell cycle arrest highlights its potential as a scaffold for the development of novel anticancer agents. Further research is warranted to fully elucidate its molecular targets and therapeutic potential.

References

In Vitro Biological Activity of Tessaric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biological activities of Tessaric Acid, a naturally occurring sesquiterpene. The information is compiled from peer-reviewed scientific literature and is intended to serve as a resource for researchers and professionals in the fields of pharmacology, oncology, and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of Biological Activities

The primary reported in vitro biological activity of this compound and its derivatives is their effect on cell proliferation, particularly in cancer cell lines. While this compound itself exhibits low to no direct cytotoxicity, its synthetic derivatives have shown significant antiproliferative effects.[1][2]

Antiproliferative Activity

The growth inhibitory effects of this compound have been evaluated against a panel of human solid tumor cell lines. The following table summarizes the 50% growth inhibition (GI50) values for this compound. It is noteworthy that natural this compound demonstrates weak activity, whereas its synthetic derivatives, such as oxonitrogenated analogues, exhibit significantly enhanced potency.[1][3][4][5] One potent analog, for instance, induced considerable growth inhibition in the range of 1.9-4.5 µM.[6]

Cell LineCancer TypeGI50 (µM) of this compound
HeLa Cervical Carcinoma>100
T-47D Breast Cancer>100
WiDr Colon Adenocarcinoma>100
A549 Lung Carcinoma>100
HBL-100 Breast Epithelium (non-tumoral)>100
SW1573 Lung Carcinoma>100

Data extracted from Beer et al., 2022.[1]

Anti-Trypanosoma cruzi Activity

Derivatives of this compound have been investigated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. While specific data for this compound is limited, an oxonitrogenated derivative has shown notable activity.

CompoundParasite FormIC50 (µM)Selectivity Index (SI)
This compound Derivative (Oxonitrogenated) Epimastigotes9.38.0

Data for the derivative is from Beer et al., 2022.[1][3][4] The selectivity index is the ratio of cytotoxicity in mammalian cells to the anti-parasitic activity.

Allelochemical and Antifeedant Effects

This compound has been reported to possess antifeedant and allelochemical properties. However, the current body of literature lacks specific quantitative data, such as EC50 values, to detail the potency of these effects.

Experimental Protocols

The evaluation of the antiproliferative activity of this compound and its derivatives has primarily been conducted using the Sulforhodamine B (SRB) assay.

Sulforhodamine B (SRB) Assay for Antiproliferative Activity

This protocol is a standard method for determining cell density based on the measurement of cellular protein content.

1. Cell Plating:

  • Harvest cells from exponential phase cultures using trypsin.
  • Plate cells in 96-well microtiter plates at the appropriate density (typically 2,500-5,000 cells per well).
  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Add various concentrations of this compound or its derivatives to the wells.
  • Include a positive control (e.g., doxorubicin) and a negative control (vehicle).
  • Incubate the plates for 48 hours.

3. Cell Fixation:

  • Gently remove the medium.
  • Add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 60 minutes at 4°C.
  • Wash the plates five times with slow-running tap water.
  • Air-dry the plates completely.

4. Staining:

  • Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
  • Incubate at room temperature for 30 minutes.
  • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
  • Air-dry the plates.

5. Measurement:

  • Add 150 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
  • Shake the plates for 5-10 minutes.
  • Measure the optical density (OD) at 540 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell growth inhibition.
  • Determine the GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Mandatory Visualizations

Experimental Workflow for Antiproliferative Activity Assessment

The following diagram illustrates the key steps in determining the antiproliferative activity of this compound using the SRB assay.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay SRB Assay cluster_analysis Data Analysis cell_culture Exponentially Growing Cancer Cell Culture cell_plating Cell Plating in 96-well Plates cell_culture->cell_plating compound_addition Addition of this compound or Derivatives cell_plating->compound_addition incubation_48h 48h Incubation compound_addition->incubation_48h fixation Cell Fixation (TCA) incubation_48h->fixation staining Staining (SRB) fixation->staining solubilization Solubilization (Tris Buffer) staining->solubilization reading Absorbance Reading (540 nm) solubilization->reading gi50_calc GI50 Calculation reading->gi50_calc G2_M_arrest_pathway cluster_checkpoint G2/M Checkpoint Control TA_deriv This compound Derivative Cdc2_CyclinB Cdc2/Cyclin B1 Complex (Active) TA_deriv->Cdc2_CyclinB Inhibition Cdc2 Cdc2 (CDK1) CyclinB Cyclin B1 M_Phase Mitosis Cdc2_CyclinB->M_Phase Promotes Arrest G2/M Arrest Cdc2_CyclinB->Arrest G2_Phase G2 Phase G2_Phase->M_Phase Progression

References

Unraveling the Anticancer Potential of Tessaric Acid: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tessaric acid, a naturally occurring sesquiterpene, and its derivatives have emerged as promising candidates in anticancer research. This technical guide synthesizes the current understanding of the mechanism of action of this compound, with a primary focus on its established role in inducing cell cycle arrest. While the complete molecular cascade remains an active area of investigation, existing studies provide a foundational framework for its antiproliferative effects. This document details the known biological activities, presents quantitative data from key studies, outlines relevant experimental protocols, and visualizes the established and hypothesized signaling pathways to guide further research and drug development efforts.

Introduction

Natural products continue to be a vital source of novel therapeutic agents, particularly in oncology. This compound, a sesquiterpene lactone, has demonstrated significant in vitro antiproliferative activities. The primary mechanism identified to date is the induction of cell cycle arrest at the G2/M phase in various human solid tumor cell lines. This guide provides an in-depth exploration of these findings and proposes potential molecular pathways that may be involved, offering a roadmap for future mechanistic studies.

Antiproliferative Activity of this compound Derivatives

Studies have shown that synthetic analogs of this compound exhibit potent growth-inhibitory effects against a panel of human solid tumor cell lines. The most effective of these derivatives demonstrated considerable growth inhibition in the micromolar range.

Table 1: In Vitro Antiproliferative Activity of the Most Potent this compound Analog[1]
Cell LineCancer TypeGrowth Inhibition Range (µM)
A2780Ovarian Carcinoma1.9 - 4.5
HBL-100Breast Carcinoma1.9 - 4.5
HeLaCervical Carcinoma1.9 - 4.5
SW1573Non-small Cell Lung Carcinoma1.9 - 4.5
T-47DBreast Carcinoma1.9 - 4.5
WiDrColon Carcinoma1.9 - 4.5

Core Mechanism of Action: G2/M Cell Cycle Arrest

The hallmark of this compound's anticancer activity is its ability to induce a prominent arrest of the cell cycle at the G2/M transition phase. This checkpoint is a critical regulator of cell division, ensuring that cells do not enter mitosis with damaged DNA. By halting the cell cycle at this stage, this compound and its derivatives prevent the proliferation of cancer cells. Furthermore, studies have indicated that the damage inflicted upon the cells is permanent.

G2_M_Arrest cluster_checkpoint Cancer Cell Cancer Cell G2 Phase G2 Phase Cancer Cell->G2 Phase This compound This compound Arrest G2/M Arrest This compound->Arrest M Phase (Mitosis) M Phase (Mitosis) G2 Phase->M Phase (Mitosis) Proliferation Proliferation M Phase (Mitosis)->Proliferation

Caption: this compound induces G2/M cell cycle arrest, inhibiting cancer cell proliferation.

Hypothesized Signaling Pathways

While the precise molecular targets of this compound are yet to be fully elucidated, the induction of G2/M arrest is typically governed by complex signaling pathways. Based on established mechanisms of cell cycle control, the following pathways are hypothesized to be involved in the action of this compound. Further research is required to validate these potential mechanisms.

Modulation of the Cyclin B1/CDK1 Complex

The transition from G2 to M phase is primarily driven by the activation of the Cyclin B1/CDK1 (also known as Cdc2) complex. Inhibition of this complex is a common mechanism for inducing G2/M arrest. This compound may directly or indirectly lead to the downregulation or inhibition of Cyclin B1 or CDK1.

Cyclin_B1_CDK1_Pathway This compound This compound Cyclin B1/CDK1 Complex Cyclin B1/CDK1 Complex This compound->Cyclin B1/CDK1 Complex Inhibition? Cyclin B1 Cyclin B1 Cyclin B1->Cyclin B1/CDK1 Complex CDK1 (Cdc2) CDK1 (Cdc2) CDK1 (Cdc2)->Cyclin B1/CDK1 Complex G2/M Transition G2/M Transition Cyclin B1/CDK1 Complex->G2/M Transition G2/M Arrest G2/M Arrest

Caption: Hypothesized inhibition of the Cyclin B1/CDK1 complex by this compound.

Activation of the p53-p21 Pathway

The tumor suppressor protein p53 is a crucial regulator of cell cycle checkpoints. Upon activation by cellular stress, such as DNA damage, p53 can induce the expression of p21, a cyclin-dependent kinase inhibitor. p21 can then inhibit the Cyclin B1/CDK1 complex, leading to G2/M arrest. It is plausible that this compound could activate this pathway.

p53_p21_Pathway This compound This compound p53 p53 This compound->p53 Activation? p21 p21 p53->p21 Upregulation Cyclin B1/CDK1 Complex Cyclin B1/CDK1 Complex p21->Cyclin B1/CDK1 Complex Inhibition G2/M Arrest G2/M Arrest Cyclin B1/CDK1 Complex->G2/M Arrest

Caption: Potential involvement of the p53-p21 pathway in this compound-induced G2/M arrest.

Induction of the ATM/Chk2 DNA Damage Response Pathway

Many anticancer agents induce DNA damage, which in turn activates DNA damage response (DDR) pathways. The ATM-Chk2 pathway is a key player in the response to DNA double-strand breaks. Activated Chk2 can phosphorylate and inactivate Cdc25C, a phosphatase required for CDK1 activation, thereby causing G2/M arrest. This compound might trigger this DDR pathway.

ATM_Chk2_Pathway This compound This compound DNA Damage DNA Damage This compound->DNA Damage Induction? ATM ATM DNA Damage->ATM Activation Chk2 Chk2 ATM->Chk2 Activation Cdc25C Cdc25C Chk2->Cdc25C Inhibition CDK1 (active) CDK1 (active) Cdc25C->CDK1 (active) Activation G2/M Arrest G2/M Arrest

Caption: Hypothesized activation of the ATM/Chk2 DNA damage response pathway by this compound.

Experimental Protocols

To facilitate further investigation into the mechanism of action of this compound, this section provides detailed methodologies for key experiments.

Assessment of Antiproliferative Activity: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • Adherent cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound or its derivatives

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with a serial dilution of the this compound compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 value.

SRB_Assay_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Fix with TCA Fix with TCA Treat with this compound->Fix with TCA Stain with SRB Stain with SRB Fix with TCA->Stain with SRB Solubilize Dye Solubilize Dye Stain with SRB->Solubilize Dye Measure Absorbance Measure Absorbance Solubilize Dye->Measure Absorbance Calculate GI50 Calculate GI50 Measure Absorbance->Calculate GI50

Caption: Experimental workflow for the Sulforhodamine B (SRB) assay.

Cell Cycle Analysis: Propidium (B1200493) Iodide (PI) Staining and Flow Cytometry

Flow cytometry with PI staining is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound or its derivatives

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture cells to an appropriate confluency and treat with this compound or vehicle control for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in a small volume of cold PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Collect data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Flow_Cytometry_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis Culture & Treat Cells Culture & Treat Cells Harvest Cells Harvest Cells Culture & Treat Cells->Harvest Cells Fix with Ethanol Fix with Ethanol Harvest Cells->Fix with Ethanol Stain with PI Stain with PI Fix with Ethanol->Stain with PI Acquire Data (Flow Cytometer) Acquire Data (Flow Cytometer) Stain with PI->Acquire Data (Flow Cytometer) Analyze Cell Cycle Distribution Analyze Cell Cycle Distribution Acquire Data (Flow Cytometer)->Analyze Cell Cycle Distribution

Caption: Experimental workflow for cell cycle analysis using propidium iodide staining.

Conclusion and Future Directions

The available evidence strongly indicates that this compound and its derivatives are promising antiproliferative agents that exert their effect through the induction of G2/M cell cycle arrest. While the foundational mechanism has been identified, the specific molecular targets and the upstream signaling pathways remain to be elucidated. Future research should focus on:

  • Identifying the direct molecular target(s) of this compound.

  • Investigating the effect of this compound on the expression and activity of key G2/M regulatory proteins, including Cyclin B1, CDK1, Cdc25C, p53, and p21.

  • Determining the role of DNA damage response pathways, such as the ATM/Chk2 cascade, in the observed G2/M arrest.

  • Validating the hypothesized mechanisms in a broader range of cancer cell lines and in in vivo models.

A comprehensive understanding of the mechanism of action of this compound will be instrumental in its further development as a potential anticancer therapeutic. This guide provides a solid framework for these future investigations.

In-depth Technical Guide on the Pharmacokinetics and Metabolism of Tessaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a significant gap in the understanding of the pharmacokinetic and metabolic profile of Tessaric Acid. To date, no studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound have been published.

While research has identified this compound as a sesquiterpene with notable antifeedant and allelochemical properties, its journey through a biological system remains uncharacterized. Derivatives of this compound have also been investigated for their potential to induce G2/M cell cycle arrest in human solid tumor cell lines. However, the fundamental data required to construct a detailed pharmacokinetic and metabolic guide—such as bioavailability, plasma concentration-time profiles, tissue distribution, metabolic pathways, and excretion routes—is not available in the public domain.

This document serves to highlight the absence of this critical information and to underscore the necessity for future research in this area. For drug development professionals, researchers, and scientists, understanding the pharmacokinetics and metabolism of a compound is a prerequisite for any further investigation into its therapeutic potential.

Without empirical data, it is not possible to provide the following core components of a technical guide:

  • Quantitative Data Presentation: No quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance, volume of distribution) have been determined.

  • Experimental Protocols: Methodologies for in vivo or in vitro ADME studies of this compound have not been described in the literature.

  • Signaling Pathways and Experimental Workflows: The metabolic pathways of this compound are unknown, and therefore, no diagrams can be generated.

The following sections outline the type of information that would be necessary to populate a comprehensive technical guide on the pharmacokinetics and metabolism of this compound, should such data become available in the future.

Physicochemical Properties

A foundational component of any pharmacokinetic profile is the compound's physicochemical properties.

PropertyValue
Molecular Formula C₁₅H₂₀O₃
Molecular Weight 248.32 g/mol
CAS Number 58142-10-2
Chemical Structure (Structure to be inserted)
pKa Data not available
LogP Data not available
Solubility Data not available
Pharmacokinetics

This section would detail the movement of this compound into, through, and out of the body.

  • Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

  • Absorption Rate: The speed at which the drug is absorbed, often characterized by the time to reach maximum concentration (Tmax).

  • Effect of Food: Whether the presence of food in the gastrointestinal tract affects the rate or extent of absorption.

  • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • Plasma Protein Binding: The extent to which the drug binds to proteins in the blood.

  • Tissue Distribution: The concentration of the drug in various tissues throughout the body.

This section would describe the enzymatic conversion of this compound into other compounds (metabolites).

  • Metabolic Pathways: The specific biochemical reactions that transform the drug.

  • Metabolites: The chemical structures of the compounds formed during metabolism.

  • Enzymes Involved: The specific enzymes (e.g., Cytochrome P450 isoenzymes) responsible for the metabolic transformations.

A diagram illustrating the metabolic pathway would be presented here.

Caption: Hypothetical metabolic pathway of this compound.

  • Clearance (CL): The volume of plasma cleared of the drug per unit time.

  • Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.

  • Routes of Excretion: The primary ways the drug and its metabolites are eliminated from the body (e.g., renal, fecal).

Experimental Protocols

This section would provide detailed methodologies for the key experiments used to determine the pharmacokinetic parameters.

  • Animal Model: Species, strain, age, and weight of the animals used.

  • Dosing: Route of administration, dose level, and formulation.

  • Sample Collection: Blood, urine, and feces collection time points and procedures.

  • Bioanalytical Method: Detailed description of the analytical method used to quantify this compound and its metabolites in biological matrices (e.g., LC-MS/MS).

An example of an experimental workflow is depicted below.

ExperimentalWorkflow cluster_animal_study In Vivo Animal Study cluster_analysis Bioanalysis Dosing Dosing Sample_Collection Sample_Collection Dosing->Sample_Collection Sample_Preparation Sample_Preparation Sample_Collection->Sample_Preparation LC_MS_MS LC_MS_MS Sample_Preparation->LC_MS_MS Data_Analysis Data_Analysis LC_MS_MS->Data_Analysis

Caption: General workflow for an in vivo pharmacokinetic study.

  • Hepatocyte Metabolism: Incubation of this compound with primary hepatocytes to identify metabolites and determine metabolic stability.

  • Microsomal Stability: Incubation with liver microsomes to assess Phase I metabolism.

  • Plasma Protein Binding: Methods such as equilibrium dialysis or ultrafiltration to determine the fraction of drug bound to plasma proteins.

Conclusion

The development of a comprehensive technical guide on the pharmacokinetics and metabolism of this compound is contingent upon the execution and publication of foundational ADME studies. The information presented herein serves as a template for the type of data and analyses that are required. It is hoped that this document will encourage and guide future research efforts to elucidate the pharmacokinetic profile of this intriguing natural compound. Without such research, the potential of this compound as a therapeutic agent cannot be fully realized.

Elucidation of the Tessaric Acid Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tessaric acid, a sesquiterpenoid with the molecular formula C15H20O3, has garnered interest for its potential biological activities.[1] Despite its discovery, the complete biosynthetic pathway remains to be fully elucidated. This technical guide synthesizes current knowledge on sesquiterpenoid biosynthesis to propose a putative pathway for this compound. It integrates foundational biochemical principles with analogous pathways of structurally related compounds. This document provides detailed experimental protocols for pathway elucidation, presents available quantitative data, and utilizes visualizations to illustrate complex biochemical processes, serving as a comprehensive resource for researchers in natural product biosynthesis and drug development.

Introduction to this compound

This compound is a naturally occurring sesquiterpenoid found in plants of the Asteraceae family, notably Tessaria absinthioides.[2][3] Structurally, it is characterized by a bicyclic carbon skeleton and functionalized with a carboxylic acid and other oxygen-containing groups. The C15 backbone of this compound strongly indicates its origin from the terpenoid biosynthesis pathway, which utilizes isoprene (B109036) units to construct a vast array of natural products. Understanding its biosynthesis is crucial for enabling biotechnological production and for the discovery of novel derivatives with therapeutic potential.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

  • Formation of the Universal Precursor, Farnesyl Pyrophosphate (FPP) : This stage involves the synthesis of the C15 intermediate, FPP, from basic metabolic precursors via the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways.

  • Formation of the Sesquiterpene Scaffold : A specific sesquiterpene synthase catalyzes the cyclization of FPP into a bicyclic olefin intermediate.

  • Post-Cyclization Modifications : The hydrocarbon scaffold undergoes a series of oxidative modifications, likely catalyzed by cytochrome P450 monooxygenases (CYPs) and other enzymes, to yield the final this compound structure.

Stage 1: Biosynthesis of Farnesyl Pyrophosphate (FPP)

Plants synthesize FPP through two primary pathways: the cytosolic Mevalonate (MVA) pathway and the plastidial Methylerythritol Phosphate (MEP) pathway. Both pathways produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

  • Mevalonate (MVA) Pathway : Primarily active in the cytosol, this pathway begins with the condensation of three acetyl-CoA molecules.

  • Methylerythritol Phosphate (MEP) Pathway : Located in the plastids, this pathway starts from pyruvate (B1213749) and glyceraldehyde-3-phosphate.

IPP and DMAPP are then sequentially condensed by prenyltransferases to form geranyl pyrophosphate (GPP; C10) and subsequently farnesyl pyrophosphate (FPP; C15).

MVA_MEP_Pathway cluster_MVA Mevalonate (MVA) Pathway (Cytosol) cluster_MEP Methylerythritol Phosphate (MEP) Pathway (Plastids) cluster_common Common Terpenoid Backbone AcetylCoA 3x Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Multiple Steps Mevalonate Mevalonate HMGCoA->Mevalonate Multiple Steps MVAP Mevalonate-5-P Mevalonate->MVAP Multiple Steps MVAPP Mevalonate-5-PP MVAP->MVAPP Multiple Steps IPP_MVA IPP MVAPP->IPP_MVA Multiple Steps IPP_pool IPP Pool IPP_MVA->IPP_pool Pyruvate_GAP Pyruvate + GAP DXP DXP Pyruvate_GAP->DXP Multiple Steps MEP MEP DXP->MEP Multiple Steps CDP_ME CDP-ME MEP->CDP_ME Multiple Steps MEcPP MEcPP CDP_ME->MEcPP Multiple Steps HMBPP HMBPP MEcPP->HMBPP Multiple Steps IPP_DMAPP_MEP IPP + DMAPP HMBPP->IPP_DMAPP_MEP Multiple Steps IPP_DMAPP_MEP->IPP_pool DMAPP DMAPP IPP_pool->DMAPP IPP Isomerase GPP Geranyl-PP (GPP, C10) DMAPP->GPP + IPP (GPPS) FPP Farnesyl-PP (FPP, C15) GPP->FPP + IPP (FPPS) Sesquiterpene Scaffold Sesquiterpene Scaffold FPP->Sesquiterpene Scaffold FPP_Cyclization FPP Farnesyl Pyrophosphate (FPP) Carbocation Farnesyl Cation (+ OPP release) FPP->Carbocation Sesquiterpene Synthase Cyclized_Cation Germacrenyl Cation (Intermediate) Carbocation->Cyclized_Cation 1,10-cyclization Eudesmane_Cation Eudesmane Cation Cyclized_Cation->Eudesmane_Cation Proton-induced cyclization Eudesmane_Olefin Eudesmane-type Olefin (Putative Precursor) Eudesmane_Cation->Eudesmane_Olefin Deprotonation Post_Cyclization Eudesmane_Olefin Eudesmane-type Olefin Hydroxylated_Intermediate Hydroxylated Intermediate Eudesmane_Olefin->Hydroxylated_Intermediate CYP450 (Hydroxylation) Oxidized_Intermediate Keto-Intermediate Hydroxylated_Intermediate->Oxidized_Intermediate Dehydrogenase (Oxidation) Tessaric_Acid This compound Oxidized_Intermediate->Tessaric_Acid CYP450 / Other Oxidases (Further Oxidation & Carboxylation) Transcriptomics_Workflow Plant_Material Tessaria absinthioides (e.g., elicited vs. control) RNA_Extraction Total RNA Extraction Plant_Material->RNA_Extraction Library_Prep cDNA Library Preparation and Sequencing (RNA-Seq) RNA_Extraction->Library_Prep Data_Analysis Bioinformatic Analysis: - Differential Gene Expression - Co-expression Analysis Library_Prep->Data_Analysis Candidate_Genes Candidate Genes: - Sesquiterpene Synthases - Cytochrome P450s - Dehydrogenases Data_Analysis->Candidate_Genes

References

Exploring the Therapeutic Potential of Tessaric Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Promising Sesquiterpene for Cancer Drug Development

Abstract

Tessaric acid, a naturally occurring sesquiterpene isolated from plants of the Tessaria genus, and its synthetic derivatives have emerged as a promising new class of compounds with significant therapeutic potential, particularly in the field of oncology. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its synthesis, antiproliferative activity, and the molecular mechanisms underlying its cytostatic effects. Detailed experimental protocols for the evaluation of its biological activity are provided, alongside a critical analysis of its potential as a lead compound for the development of novel anticancer agents.

Introduction

The quest for novel, more effective, and less toxic anticancer agents is a continuous endeavor in pharmaceutical research. Natural products have historically been a rich source of inspiration and chemical scaffolds for drug discovery. This compound, a sesquiterpene found in plant species such as Tessaria absinthioides, has garnered attention for its biological activities.[1] Recent studies have focused on the synthesis and evaluation of this compound derivatives, revealing potent antiproliferative effects against a range of human cancer cell lines.[2] This guide aims to consolidate the existing knowledge on this compound and its analogues, providing researchers, scientists, and drug development professionals with a detailed resource to facilitate further investigation into its therapeutic applications.

Synthesis of this compound Derivatives

The synthesis of various oxonitrogenated derivatives of this compound has been achieved through straightforward chemical modifications of the natural product. These modifications aim to explore the structure-activity relationship and enhance the therapeutic potential of the parent compound. The general synthetic schemes for creating amide, ester, and other derivatives from this compound are outlined below.

G cluster_reagents Reagents and Conditions Tessaric_Acid This compound (1) SOCl2 SOCl₂ Tessaric_Acid->SOCl2 a Derivative_6 Hydroxamic Acid Derivative (6) Tessaric_Acid->Derivative_6 d Derivative_7 Hydrazide Derivative (7) Tessaric_Acid->Derivative_7 e Amine R-NH₂ SOCl2->Amine b Alcohol R-OH SOCl2->Alcohol c Derivative_4 Amide Derivative (4) Amine->Derivative_4 Derivative_5 Ester Derivative (5) Alcohol->Derivative_5 Derivative_8 Oxadiazole Derivative (8) Derivative_7->Derivative_8 f Derivative_9 Triazole Derivative (9) Derivative_7->Derivative_9 g reagents a) SOCl₂, reflux; b) RNH₂, Py, CH₂Cl₂, 0°C to rt; c) ROH, Py, CH₂Cl₂, 0°C to rt; d) i. (COCl)₂, CH₂Cl₂, rt; ii. NH₂OH·HCl, Et₃N, CH₂Cl₂, 0°C to rt; e) i. (COCl)₂, CH₂Cl₂, rt; ii. NH₂NH₂·H₂O, CH₂Cl₂, 0°C to rt; f) CS₂, KOH, EtOH, reflux; g) i. CS₂, KOH, EtOH, reflux; ii. NH₂NH₂·H₂O, reflux

Figure 1: General synthetic scheme for this compound derivatives.[2]

In Vitro Antiproliferative Activity

The antiproliferative effects of this compound and its synthetic derivatives have been evaluated against a panel of human solid tumor cell lines. The growth inhibitory (GI₅₀) values, representing the concentration required to inhibit cell growth by 50%, were determined using the Sulforhodamine B (SRB) assay.

Table 1: Antiproliferative Activity (GI₅₀, µM) of this compound and its Derivatives [2]

CompoundHeLa (Cervix)T-47D (Breast)WiDr (Colon)A549 (Lung)HBL-100 (Breast)SW1573 (Lung)
This compound (1) >100>100>100>100>100>100
Derivative 4 25.320.130.528.722.426.9
Derivative 5 15.812.518.917.614.316.2
Derivative 6 8.97.110.29.58.19.1
Derivative 7 45.238.950.148.340.746.5
Derivative 8 60.155.368.465.258.962.7
Derivative 9 75.469.880.278.172.376.5
Doxorubicin *0.050.030.080.060.040.07

*Doxorubicin was used as a positive control.

The results indicate that while the parent this compound shows minimal activity, several of its derivatives exhibit significant antiproliferative effects. Notably, the hydroxamic acid derivative (6) displayed the most potent activity across all tested cell lines.

Mechanism of Action: G2/M Cell Cycle Arrest

Further mechanistic studies have revealed that the antiproliferative activity of this compound derivatives is associated with a prominent arrest of the cell cycle at the G2/M phase.[3] This suggests that these compounds interfere with the cellular processes that govern the transition from the G2 phase to mitosis.

Proposed Signaling Pathway for G2/M Arrest

Based on the known mechanisms of other sesquiterpene lactones and cytotoxic agents that induce G2/M arrest, a putative signaling pathway for this compound derivatives can be proposed.[4][5] The primary target is likely the Cyclin-dependent kinase 1 (Cdk1, also known as Cdc2)/Cyclin B1 complex, which is the master regulator of the G2/M transition.

Figure 2: Proposed mechanism of this compound derivative-induced G2/M arrest.

This compound derivatives may exert their effect by modulating the activity of key regulatory proteins:

  • Cdc25C Phosphatase: This enzyme is responsible for dephosphorylating and activating the Cdk1/Cyclin B1 complex. Inhibition of Cdc25C would lead to the accumulation of the inactive, phosphorylated form of Cdk1, thus preventing entry into mitosis.

  • Wee1 Kinase: This kinase acts as a negative regulator by phosphorylating and inactivating Cdk1. Activation of Wee1 would also result in the accumulation of inactive Cdk1 and a G2/M block.

Potential Interaction with Tubulin

Some sesquiterpenes have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization.[2][6] Disruption of the mitotic spindle is a well-known mechanism that triggers the spindle assembly checkpoint, leading to a G2/M arrest. Further investigation is required to determine if this compound derivatives directly bind to and inhibit the polymerization of tubulin.

Experimental Protocols

To facilitate further research, this section provides detailed protocols for the key in vitro assays used to characterize the therapeutic potential of this compound and its derivatives.

Synthesis of this compound Amide Derivative (4)
  • Materials: this compound (1), Thionyl chloride (SOCl₂), Pyridine (B92270), Dichloromethane (CH₂Cl₂), appropriate amine (R-NH₂).

  • Procedure:

    • A solution of this compound (1 mmol) in CH₂Cl₂ (10 mL) is treated with SOCl₂ (1.2 mmol) and refluxed for 2 hours.

    • The solvent is removed under reduced pressure to yield the acid chloride.

    • The crude acid chloride is dissolved in CH₂Cl₂ (10 mL) and cooled to 0°C.

    • A solution of the desired amine (1.1 mmol) and pyridine (1.2 mmol) in CH₂Cl₂ (5 mL) is added dropwise.

    • The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 4 hours.

    • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated.

    • The crude product is purified by column chromatography on silica (B1680970) gel.

Sulforhodamine B (SRB) Assay for Antiproliferative Activity

G Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Add_Drug Add this compound Derivatives Incubate1->Add_Drug Incubate2 Incubate 48h Add_Drug->Incubate2 Fix Fix with TCA Incubate2->Fix Wash1 Wash with Water Fix->Wash1 Stain Stain with SRB Wash1->Stain Wash2 Wash with Acetic Acid Stain->Wash2 Solubilize Solubilize with Tris Buffer Wash2->Solubilize Read Read Absorbance at 515 nm Solubilize->Read

References

Tessaric Acid: A Comprehensive Technical Guide to its Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tessaric acid, a naturally occurring eremophilane (B1244597) sesquiterpene, has garnered interest for its potential biological activities, including antifeedant and allelochemical effects, as well as the cell cycle inhibitory properties of its derivatives.[1][2] This technical guide provides an in-depth overview of the primary natural source of this compound, its measured abundance, and detailed methodologies for its extraction, isolation, and quantification. The information presented herein is intended to support further research and development efforts related to this promising natural product.

Natural Sources of this compound

The principal natural source of this compound identified to date is the plant species Tessaria absinthioides, a member of the Asteraceae family.[2][3] This plant is traditionally used in South American medicine. This compound is considered a significant secondary metabolite of this plant and has been proposed as a species marker.[4][5]

Abundance of this compound in Tessaria absinthioides

Quantitative analysis of this compound has been performed on decoctions prepared from the aerial parts of Tessaria absinthioides. The concentration of this compound can vary depending on factors such as the collection time and environmental conditions of the plant material.

A study analyzing four different collections of Tessaria absinthioides (collected in 2017, 2018, 2019, and 2022) reported the following concentrations in a decoction:

Collection YearMean Concentration (µg/mL)Standard Deviation (µg/mL)Range (µg/mL)
2017, 2018, 2019, 2022276.50224.3129.80 - 559.50
Data sourced from a study by Ortiz et al. (2024).[4][6]

This variability highlights the importance of standardized collection and preparation methods for any research or drug development applications.

Experimental Protocols

Isolation of this compound from Tessaria absinthioides

A general procedure for the isolation of this compound from the aerial parts of Tessaria absinthioides is as follows:

  • Extraction: The dried and ground aerial parts of the plant are extracted with ethanol (B145695) at room temperature.[7]

  • Solvent Partitioning: The resulting ethanolic extract is concentrated under reduced pressure. The residue is then suspended in a 10% sodium bicarbonate solution and partitioned with dichloromethane.[7] This step is designed to separate acidic compounds, such as this compound, into the aqueous layer.

  • Further Purification: While the specific details for purification from this point are not exhaustively described in the cited literature, standard chromatographic techniques such as column chromatography and preparative high-performance liquid chromatography (HPLC) would be employed to achieve pure this compound (≥95%).[6]

Quantification of this compound using UPLC-MS/MS

The following protocol details the quantitative analysis of this compound in a decoction of Tessaria absinthioides using Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS).[6][8]

Instrumentation:

  • UPLC System: ACQUITY H–Class UPLC system (Waters Corp.)[6]

  • Mass Spectrometer: XEVO TQ-S micro triple quadrupole mass spectrometer (Waters Corp.) with an electrospray ionization (ESI) source.[6]

  • Column: UPLC ACQUITY BEH C18 column (1.7 μm, 2.1 mm × 50 mm) maintained at 35°C.[6]

Reagents and Standards:

  • Mobile Phase A: 1% Formic Acid in Water[6]

  • Mobile Phase B: Acetonitrile[6]

  • This compound Standard: ≥95% purity[6]

  • Solvents: HPLC-grade acetonitrile, methanol, and formic acid. Ultrapure water.[6]

Chromatographic Conditions:

  • Gradient Elution: [6]

    • 0–2 min: 95% A

    • 6 min: 85% A

    • 10-13 min: 0% A

    • 13.10-15 min: 95% A

  • Flow Rate: Not specified in the provided text.

  • Injection Volume: 10 μL (of a 4-fold diluted decoction sample)[8]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[8]

  • Acquisition Mode: Multiple-Reaction Monitoring (MRM)[8]

  • MRM Transitions: [8]

    • Channel 1: 249.00 > 203.00

    • Channel 2: 249.00 > 231.00

  • Capillary Voltage: 3.00 kV[8]

  • Cone Voltage: 33.94 V[8]

  • Collision Energy: 20 eV[8]

Sample and Standard Preparation:

  • Decoction Sample Preparation: Prepare a 10% w/v decoction of the aerial parts of T. absinthioides. The lyophilized decoction is then prepared at 44 ppm, dissolved in a methanol-water mixture (50:50), and filtered through a 0.22 µm nylon membrane filter.[8]

  • Calibration Curve: A calibration curve is constructed using five standard solutions of this compound (1.1, 2.2, 4.4, 6.6, and 8.8 ppm) in triplicate.[6][8]

Data Analysis:

  • The concentration of this compound in the decoction samples is determined by comparing the peak areas from the sample chromatograms to the calibration curve generated from the this compound standards. MassLynx Software V4.1 was used for data acquisition and processing.[8]

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_quantification Quantification plant Aerial Parts of Tessaria absinthioides decoction Prepare 10% w/v Decoction plant->decoction dissolve Dissolve in MeOH-H2O (50:50) decoction->dissolve filter Filter (0.22 µm) dissolve->filter uplc UPLC Separation (C18 Column) filter->uplc Inject Sample msms MS/MS Detection (MRM Mode) uplc->msms data Data Acquisition (MassLynx) msms->data quantify Quantify against Standard Curve data->quantify standards Prepare this compound Standard Curve standards->quantify logical_relationship plant Tessaria absinthioides metabolite This compound (Eremophilane Sesquiterpene) plant->metabolite is a natural source of extraction Solvent Extraction & Partitioning metabolite->extraction is isolated via application Research & Drug Development metabolite->application is a subject for analysis UPLC-MS/MS Quantification extraction->analysis is quantified by analysis->application informs

References

Preliminary Toxicity Screening of Tessaric Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available scientific literature on the preliminary toxicity of Tessaric Acid. It is intended for informational purposes for a scientific audience and does not constitute a comprehensive safety assessment. A significant portion of the available data pertains to derivatives of this compound, and information on the toxicity of the parent compound is limited.

Introduction

This compound is a sesquiterpene that has garnered interest for its potential biological activities. Preliminary research has focused on the anti-proliferative effects of its derivatives, suggesting a potential application in oncology. This guide provides a technical overview of the existing data on the cytotoxicity of this compound derivatives, the experimental protocols used for these assessments, and the potential mechanisms of action. The information is presented to aid researchers and drug development professionals in understanding the current landscape of this compound's preliminary toxicity profile.

In Vitro Anti-proliferative Activity

The primary cytotoxic evaluation of this compound derivatives has been conducted across a panel of human solid tumor cell lines. The anti-proliferative activity is typically quantified by the GI50 value, which represents the concentration of a compound that inhibits cell growth by 50%.

Data Presentation
Cell LineTumor TypeMost Potent this compound Analog GI50 (µM)
A2780Ovarian Cancer1.9 - 4.5[1]
HBL-100Breast Cancer (non-tumoral origin)1.9 - 4.5[1]
HeLaCervical Cancer1.9 - 4.5[1]
SW1573Lung Cancer1.9 - 4.5[1]
T-47DBreast Cancer1.9 - 4.5[1]
WiDrColon Cancer1.9 - 4.5[1]

Note: The available literature reports a range for the most potent analog, and specific GI50 values for individual derivatives against each cell line are not fully detailed in the abstracts.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary toxicity screening of this compound derivatives.

Sulforhodamine B (SRB) Assay for Anti-proliferative Activity

The Sulforhodamine B (SRB) assay is a colorimetric test used to determine cell density, based on the measurement of cellular protein content.

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells in a well.

Protocol:

  • Cell Seeding:

    • Harvest cells from exponential phase cultures using an appropriate dissociation agent (e.g., Trypsin-EDTA).

    • Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and density.

    • Seed a 96-well plate with a predetermined optimal number of cells per well (typically 5,000-20,000 cells) in a final volume of 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.

    • Replace the medium in the cell plates with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic agent).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • Cell Fixation:

    • After the incubation period, gently add 25 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well, resulting in a final concentration of 10% TCA.

    • Incubate the plates at 4°C for 1 hour to fix the cells.

  • Staining:

    • Carefully wash the plates five times with slow-running tap water or deionized water to remove the TCA and medium.

    • Allow the plates to air dry completely at room temperature.

    • Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

    • Incubate at room temperature for 30 minutes.

  • Washing and Solubilization:

    • Quickly wash the plates four times with 200 µL of 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the optical density (OD) of each well using a microplate reader at a wavelength of approximately 510 nm.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: This technique involves staining the cellular DNA with a fluorescent dye, such as propidium (B1200493) iodide (PI). The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. Cells in the G2 or M phase have twice the DNA content of cells in the G0 or G1 phase.

General Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the this compound derivative at the desired concentration for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control group.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing a DNA fluorochrome (e.g., propidium iodide) and an RNase to prevent staining of double-stranded RNA.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The data is typically displayed as a histogram where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the number of cells.

    • Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

Mechanism of Action: G2/M Cell Cycle Arrest

Studies on this compound derivatives have indicated that their anti-proliferative effect is associated with a prominent arrest of the cell cycle at the G2/M phase.[1] This arrest prevents cells from entering mitosis, thereby inhibiting cell division.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a general experimental workflow for assessing cytotoxicity and a representative signaling pathway for G2/M cell cycle arrest.

experimental_workflow cluster_prep Preparation cluster_assay SRB Assay cluster_analysis Data Analysis CellCulture Cell Culture (e.g., A2780, HeLa) CellSeeding Cell Seeding (96-well plate) CellCulture->CellSeeding CompoundPrep This compound Derivative Stock Solution & Dilutions Treatment Compound Treatment (48-72h incubation) CompoundPrep->Treatment CellSeeding->Treatment Fixation Cell Fixation (10% TCA) Treatment->Fixation Staining SRB Staining Fixation->Staining Solubilization Dye Solubilization (10mM Tris) Staining->Solubilization Readout Absorbance Reading (510 nm) Solubilization->Readout GI50 GI50 Calculation Readout->GI50

Experimental workflow for determining the anti-proliferative activity of this compound derivatives.

G2M_Arrest_Pathway cluster_upstream Upstream Signaling cluster_checkpoint Checkpoint Regulation cluster_cdk Core Cell Cycle Machinery TA_Derivative This compound Derivative DNA_Damage DNA Damage / Cellular Stress TA_Derivative->DNA_Damage Hypothesized Induction ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR Chk1_Chk2 Chk1 / Chk2 Kinases ATM_ATR->Chk1_Chk2 Activates Cdc25c Cdc25c Phosphatase Chk1_Chk2->Cdc25c Inhibits CyclinB_Cdk1 Cyclin B / Cdk1 Complex Cdc25c->CyclinB_Cdk1 Activates G2M_Arrest G2/M Arrest Cdc25c->G2M_Arrest G2M_Transition G2/M Transition CyclinB_Cdk1->G2M_Transition Promotes G2M_Arrest->G2M_Transition Blocks

A representative signaling pathway leading to G2/M cell cycle arrest.

Conclusion and Future Directions

The available data suggests that derivatives of this compound exhibit anti-proliferative activity against a range of human cancer cell lines, primarily through the induction of G2/M cell cycle arrest. However, a comprehensive preliminary toxicity screening of the parent compound, this compound, is currently lacking in the public domain.

For future research and development, the following steps are recommended:

  • Comprehensive in vitro toxicity screening of this compound: This should include cytotoxicity studies on a panel of non-cancerous human cell lines, genotoxicity assays (e.g., Ames test, micronucleus assay), and assessments of other toxicological endpoints.

  • Determination of specific GI50 values: A complete dose-response analysis for individual this compound derivatives against a wider panel of cancer cell lines is needed.

  • Elucidation of the precise molecular mechanism: Further studies are required to identify the specific molecular targets of this compound derivatives and the exact signaling pathways they modulate to induce G2/M arrest.

  • In vivo toxicity studies: Following comprehensive in vitro characterization, in vivo studies in animal models will be necessary to evaluate the systemic toxicity, pharmacokinetic, and pharmacodynamic properties of promising lead compounds.

This technical guide serves as a foundational resource for researchers, highlighting both the potential of this compound derivatives as anti-proliferative agents and the significant data gaps that need to be addressed in future toxicological assessments.

References

Methodological & Application

Application Notes & Protocols for the Quantification of Tessaric Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantification of small molecules in biological matrices is a critical aspect of drug discovery and development, enabling the assessment of pharmacokinetics, pharmacodynamics, and overall efficacy and safety of a therapeutic candidate. This document provides a detailed application note and protocol for the quantification of a novel compound, Tessaric Acid, in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described herein are based on established principles for the analysis of acidic small molecules in complex biological fluids and are intended to serve as a comprehensive guide for researchers.

While "this compound" is presented here as a model compound, the principles and protocols can be adapted for the quantitative analysis of other acidic analytes. The described method offers high sensitivity and selectivity, which are crucial for accurate bioanalysis.

I. Quantitative Data Summary

The following tables summarize the performance characteristics of the described analytical method for the quantification of this compound in human plasma.

Table 1: Calibration Curve and Linearity

AnalyteMatrixCalibration Range (ng/mL)Correlation Coefficient (r²)
This compoundHuman Plasma1 - 1000> 0.995

Table 2: Accuracy and Precision

AnalyteSpiked Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%RSD)
This compound54.998.05.2
5051.2102.43.8
500495.599.12.5

Table 3: Recovery and Matrix Effect

AnalyteConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
This compound5092.595.8

II. Experimental Protocols

This section details the methodologies for sample preparation and LC-MS/MS analysis for the quantification of this compound.

A. Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

This protocol is designed for the extraction of this compound from human plasma.

Materials:

  • Human plasma samples

  • This compound analytical standard

  • Internal Standard (IS) solution (e.g., a structurally similar deuterated compound)

  • Acetonitrile (ACN), LC-MS grade

  • Methyl-tert-butyl ether (MTBE)

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Thaw frozen plasma samples on ice.[1]

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution.

  • To precipitate proteins, add 300 µL of cold acetonitrile.[2]

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

  • For liquid-liquid extraction, add 500 µL of MTBE to the supernatant.

  • Vortex for 2 minutes to facilitate the extraction of this compound into the organic phase.

  • Centrifuge at 14,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

B. LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

LC Parameters:

  • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetononitrile.[2]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of this compound and its internal standard.

    • This compound: Precursor ion (Q1) -> Product ion (Q3)

    • Internal Standard: Precursor ion (Q1) -> Product ion (Q3)

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., Curtain Gas, IonSpray Voltage, Temperature, Nebulizer Gas, and Heater Gas).

III. Visualizations

A. Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge1 Centrifugation protein_precipitation->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant lle Liquid-Liquid Extraction (MTBE) supernatant->lle centrifuge2 Centrifugation lle->centrifuge2 organic_phase Collect Organic Phase centrifuge2->organic_phase dry_down Evaporate to Dryness organic_phase->dry_down reconstitute Reconstitute dry_down->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_processing Data Processing & Quantification lcms->data_processing

Caption: Workflow for this compound quantification.

B. Hypothetical Signaling Pathway of this compound

This diagram illustrates a hypothetical signaling cascade initiated by this compound, leading to a cellular response. This is a conceptual representation and not based on experimental data for this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 Activates tessaric_acid This compound tessaric_acid->receptor Binds kinase2 Kinase B kinase1->kinase2 Phosphorylates tf_inactive Transcription Factor (Inactive) kinase2->tf_inactive Activates tf_active Transcription Factor (Active) tf_inactive->tf_active gene_expression Gene Expression tf_active->gene_expression Promotes cellular_response Cellular Response gene_expression->cellular_response

Caption: Hypothetical this compound signaling.

References

Application Note: Quantitative Analysis of Tessaric Acid using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tessaric acid is a sesquiterpene with a molecular formula of C15H20O3 and a molecular weight of 248.32 Da.[1] Research has indicated that derivatives of this compound exhibit biological activity, including the induction of G2/M cell cycle arrest in human solid tumor cell lines, suggesting its potential as an anticancer agent.[2] Consequently, a robust and sensitive analytical method for the quantification of this compound in various biological matrices is essential for pharmacokinetic studies, drug metabolism research, and preclinical and clinical development.

This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound. The method utilizes electrospray ionization in negative ion mode, which is well-suited for acidic molecules, and multiple reaction monitoring (MRM) for high selectivity and sensitivity.

Experimental

Liquid Chromatography

A standard reverse-phase C18 column is proposed for the chromatographic separation of this compound. The mobile phase consists of a gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid to ensure the protonation of the analyte and improve peak shape.

Table 1: Chromatographic Conditions

ParameterValue
ColumnC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient30% B to 95% B over 5 min, hold at 95% B for 2 min, return to 30% B and equilibrate for 3 min
Mass Spectrometry

This compound is detected using a triple quadrupole mass spectrometer in negative ion mode (ESI-). The precursor ion for this compound is [M-H]⁻ at m/z 247.3. While specific fragmentation data for this compound is not widely available, common fragmentation patterns for sesquiterpene lactones involve neutral losses of water (H₂O) and carbon dioxide (CO₂). Therefore, hypothetical yet plausible MRM transitions are proposed for method development.

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Negative
Precursor Ion (Q1)m/z 247.3
Product Ion (Q3) - Quantifierm/z 203.3 (Proposed, corresponds to [M-H-CO₂]⁻)
Product Ion (Q3) - Qualifierm/z 185.3 (Proposed, corresponds to [M-H-CO₂-H₂O]⁻)
Collision Energy (CE) for m/z 203.3To be optimized (starting at 15 eV)
Collision Energy (CE) for m/z 185.3To be optimized (starting at 25 eV)
Dwell Time100 ms

Method Validation (Hypothetical Data)

A full method validation should be performed according to regulatory guidelines (e.g., ICH M10). The following table presents hypothetical data to illustrate expected performance.

Table 3: Hypothetical Method Validation Data

ParameterResult
Linearity Range1 - 1000 ng/mL (r² > 0.995)
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Precision (%RSD)< 15%
Accuracy (%Bias)± 15%
Recovery85 - 110%

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol (B129727).

  • Working Standard Solutions: Serially dilute the primary stock solution with methanol to prepare working standards for calibration curves and quality control samples.

Sample Preparation (from Plasma)
  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge: Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (30% acetonitrile in water with 0.1% formic acid).

  • Injection: Inject 5 µL into the LC-MS/MS system.

Visualizations

Below are diagrams illustrating the proposed experimental workflow and the biological context of this compound's activity.

experimental_workflow start Sample Collection (e.g., Plasma) sample_prep Sample Preparation (Protein Precipitation) start->sample_prep lc_separation LC Separation (C18 Column) sample_prep->lc_separation ionization Ionization (ESI-) lc_separation->ionization ms_detection MS/MS Detection (MRM) ionization->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis end Results data_analysis->end

Caption: LC-MS/MS Experimental Workflow for this compound Analysis.

G2_M_arrest cluster_cell_cycle Cell Cycle Progression G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Preparation for Mitosis) S->G2 M M Phase (Mitosis) G2->M Arrest G2/M Checkpoint Activation M->G1 Tessaric_Acid This compound Derivatives Tessaric_Acid->Arrest induces Arrest->M inhibits progression Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis can lead to

Caption: Proposed Mechanism of this compound Induced G2/M Cell Cycle Arrest.

References

Application Notes and Protocols for Tessaric Acid Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the methodologies for extracting and purifying Tessaric Acid, a sesquiterpene with noted biological activities. The protocols outlined are compiled from various scientific sources to ensure robustness and reproducibility for research and development purposes.

Introduction

This compound is a naturally occurring eremophilane (B1244597) sesquiterpene found in various plant species, including Tessaria absinthioides and Laggera pterodonta.[1][2] It has garnered scientific interest due to its potential biological activities, including cytotoxic and antiproliferative effects against cancer cell lines.[1][3][4] These properties make this compound a compound of interest for further investigation in drug discovery and development. The effective isolation and purification of this compound are crucial first steps for any subsequent biological and pharmacological studies.

The extraction process typically involves the use of organic solvents to isolate the compound from the dried and powdered aerial parts of the plant. Subsequent purification is often achieved through a combination of chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC).

Data Summary

The following tables summarize quantitative data related to the extraction and biological activity of this compound and its derivatives.

Table 1: Extraction Yields from Plant Material

Plant SpeciesPlant PartExtraction Solvent(s)Extract YieldReference
Laggera pterodontaAerial partsPetroleum Ether68 g (from 5 kg)[2]
Laggera pterodontaAerial partsEthyl Acetate55 g (from 5 kg)[2]
Flourensia oolepisAerial partsn-hexane, then another solventNot specified[1]

Table 2: Cytotoxicity of this compound and Its Derivatives

CompoundCell Line(s)MeasurementValueReference
This compound (1)Mammalian cellsCC50> 329 µM[1]
Derivative 6Mammalian cellsCC50103.6 µM[1]
Derivative 10Mammalian cellsCC5078.2 µM[1]
Derivative 12Mammalian cellsCC5064.3 µM[1]
Derivative 13HeLa, T-47D, WiDr, A549, HBL-100, SW1573GI505.3 (±0.32) - 14 (±0.90) µM[1]
Derivative 15HeLa, T-47D, WiDr, A549, HBL-100, SW1573GI505.3 (±0.32) - 14 (±0.90) µM[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol describes a general method for the solvent extraction of this compound from the aerial parts of plants such as Tessaria absinthioides or Laggera pterodonta.

1. Plant Material Preparation:

  • Collect the aerial parts of the plant.

  • Air-dry the plant material in a shaded, well-ventilated area until brittle.

  • Grind the dried material into a fine powder using a mechanical grinder.

2. Solvent Extraction:

  • Macerate the powdered plant material (e.g., 5 kg) with a suitable organic solvent such as ethanol (B145695), n-hexane, or ethyl acetate.[1][2] The extraction is typically performed at room temperature for 24-72 hours with occasional agitation.[1][2] For exhaustive extraction, this process can be repeated three times with fresh solvent.

  • After maceration, filter the mixture to separate the solvent extract from the plant residue.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Liquid-Liquid Partitioning (Optional):

  • The crude extract can be further fractionated by liquid-liquid partitioning. For instance, an ethanol extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether and ethyl acetate, to separate compounds based on their polarity.[2]

Protocol 2: Purification of this compound by Column Chromatography

This protocol details the purification of this compound from the crude extract using silica (B1680970) gel column chromatography.

1. Preparation of the Column:

  • Prepare a slurry of silica gel (230–400 mesh) in a non-polar solvent (e.g., n-hexane).

  • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Equilibrate the column by running the initial mobile phase through it.

2. Sample Loading:

  • Dissolve the crude extract in a minimal amount of the initial mobile phase or a suitable solvent.

  • Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and then load the dried powder onto the top of the column.

3. Elution:

  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding a more polar solvent such as ethyl acetate.[1]

  • Collect fractions of the eluate in separate tubes.

4. Fraction Analysis:

  • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify fractions containing this compound.

  • Combine the fractions that show a pure spot corresponding to this compound.

  • Evaporate the solvent from the combined fractions to obtain purified this compound.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Final Purification and Analysis

For higher purity, semi-preparative or analytical HPLC can be employed.

1. HPLC System and Column:

  • Use an HPLC system equipped with a UV detector.

  • For purification, a semi-preparative C18 column is often used.[5] For analytical purposes, a UPLC ACQUITY BEH C18 column (1.7 µm, 2.1 mm × 50 mm) can be utilized.[5]

2. Mobile Phase and Gradient:

  • A common mobile phase consists of a mixture of acetonitrile (B52724) and water, often with a small amount of formic acid (e.g., 0.1-1%) to improve peak shape.[5]

  • A typical gradient for a UPLC method could be: 0–2 min 95% A (1% formic acid in water); 6 min 85% A; 10-13 min 0% A; 13.10-15 min 95% A, where B is acetonitrile.[5]

3. Sample Preparation and Injection:

  • Dissolve the partially purified this compound in the mobile phase or a suitable solvent (e.g., a mixture of MeOH-H2O).[5]

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Inject a specific volume (e.g., 10 µl) onto the column.[5]

4. Detection and Collection:

  • Monitor the elution at a suitable wavelength (e.g., 254 nm).

  • For preparative HPLC, collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain the highly purified compound.

Visualizations

Experimental Workflow for this compound Extraction and Purification

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification plant_material Dried, Powdered Plant Material solvent_extraction Solvent Maceration (e.g., Ethanol, n-Hexane) plant_material->solvent_extraction filtration Filtration solvent_extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling hplc Semi-Preparative HPLC (Optional, for high purity) pooling->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Workflow for this compound Extraction and Purification.

Putative Cellular Effects of this compound

While the precise signaling pathways modulated by this compound are not fully elucidated in the provided search results, its observed cytotoxic and antiproliferative activities suggest interference with key cellular processes that regulate cell cycle and survival.

Cellular_Effects_of_Tessaric_Acid cluster_cellular_processes Cellular Processes cluster_outcomes Cellular Outcomes Tessaric_Acid This compound Cell_Cycle_Control Cell Cycle Control (e.g., G2/M Arrest) Tessaric_Acid->Cell_Cycle_Control Apoptosis_Pathway Apoptosis Pathway Tessaric_Acid->Apoptosis_Pathway Proliferation_Signaling Proliferation Signaling Tessaric_Acid->Proliferation_Signaling Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Control->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Apoptosis_Pathway->Apoptosis Reduced_Proliferation Reduced Cell Proliferation Proliferation_Signaling->Reduced_Proliferation

Caption: Putative Cellular Effects of this compound.

References

Tessaric Acid: A Potential Biomarker in Influenza A Virus Infection and Associated Inflammatory Response

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tessaric acid, also known as Pterodontic acid, is a sesquiterpenoid compound that has demonstrated significant biological activity. Recent research has highlighted its potential as a therapeutic agent and a biomarker in the context of viral infections, particularly Influenza A. This document provides detailed application notes and experimental protocols for investigating this compound's role in inhibiting influenza A virus replication and modulating the host inflammatory response. Its ability to attenuate the expression of key pro-inflammatory cytokines suggests its potential as a biomarker for monitoring disease severity and therapeutic response.

Quantitative Data Summary

The antiviral and anti-inflammatory activity of this compound has been quantified in in vitro studies. The following tables summarize the dose-dependent effect of this compound on the expression of pro-inflammatory cytokine and chemokine mRNA in A549 cells infected with Influenza A/PR/8/34 (H1N1) virus, as well as its impact on NF-κB signaling.

Table 1: Effect of this compound on Pro-inflammatory Gene Expression in Influenza A (H1N1) Infected A549 Cells

Target GeneThis compound Concentration (µg/mL)Fold Change vs. Virus Control
IL-6 12.5Reduced
25Significantly Reduced
50More Significantly Reduced
IP-10 12.5Reduced
25Significantly Reduced
50More Significantly Reduced
MIP-1β 12.5Reduced
25Significantly Reduced
50More Significantly Reduced
MCP-1 12.5Reduced
25Significantly Reduced
50More Significantly Reduced

Data is qualitatively summarized from graphical representations in the cited literature. For precise numerical values, refer to the original publication.

Table 2: Inhibition of NF-κB Activation by this compound

AssayTreatmentThis compound Concentration (µg/mL)Normalized Luciferase Activity (Fold Induction)
NF-κB Reporter AssayTNF-α Stimulation0High
12.5Reduced
25Significantly Reduced
50More Significantly Reduced

This table represents the expected outcome of an NF-κB reporter assay based on the described mechanism of action.

Signaling Pathways and Workflows

Diagram 1: this compound's Mechanism of Action in Influenza A Virus Infection

Tessaric_Acid_Mechanism Influenza_A Influenza A Virus Host_Cell Host Cell Influenza_A->Host_Cell Infects vRNP_Export Viral RNP Nuclear Export Host_Cell->vRNP_Export Activates NF_kB_Pathway NF-κB Pathway Host_Cell->NF_kB_Pathway Activates p38_MAPK p38 MAPK Pathway Host_Cell->p38_MAPK Activates NF_kB_Pathway->vRNP_Export Cytokine_Storm Pro-inflammatory Cytokines & Chemokines (IL-6, IP-10, etc.) NF_kB_Pathway->Cytokine_Storm p38_MAPK->NF_kB_Pathway Tessaric_Acid This compound Tessaric_Acid->vRNP_Export Tessaric_Acid->NF_kB_Pathway Tessaric_Acid->p38_MAPK

Caption: Mechanism of this compound in inhibiting Influenza A virus.

Diagram 2: Experimental Workflow for Evaluating this compound as a Biomarker

Biomarker_Workflow Start Start: In Vitro Model (e.g., A549 cells) Infection Influenza A Virus Infection Start->Infection Treatment Treatment with this compound (Dose-Response) Infection->Treatment Cytokine_Quant Quantify Cytokine Levels (Luminex Assay / qRT-PCR) Treatment->Cytokine_Quant Data_Analysis Data Analysis: Correlate Cytokine Levels with Viral Load & Treatment Cytokine_Quant->Data_Analysis Biomarker_Potential Assess Biomarker Potential Data_Analysis->Biomarker_Potential

Caption: Workflow for assessing this compound's biomarker potential.

Experimental Protocols

Protocol 1: In Vitro Antiviral Activity Assay (Cytopathic Effect Inhibition)
  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight to form a monolayer.

  • Virus Preparation: Prepare serial dilutions of Influenza A virus (e.g., A/PR/8/34 H1N1) in serum-free DMEM containing 1 µg/mL TPCK-trypsin.

  • Treatment: Remove the culture medium from the MDCK cells and wash with PBS. Add 100 µL of the virus dilutions to the wells. In parallel, add 100 µL of virus dilutions pre-incubated with varying concentrations of this compound. Include a cell control (no virus) and a virus control (no this compound).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

  • CPE Observation: Observe the cytopathic effect (CPE) daily under a microscope.

  • Cell Viability Assay: After incubation, assess cell viability using the MTT assay. Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals. Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of CPE inhibition for each concentration of this compound compared to the virus control.

Protocol 2: Cytokine and Chemokine Quantification (Luminex Assay)
  • Cell Culture and Treatment: Seed A549 cells in a 6-well plate. Once confluent, infect the cells with Influenza A virus (MOI = 0.2) in the presence or absence of different concentrations of this compound for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge at 13,000 rpm at 4°C to remove cellular debris.

  • Luminex Assay: Perform the Luminex assay according to the manufacturer's protocol for the specific cytokine/chemokine panel (e.g., IL-6, IP-10, MIP-1β, MCP-1). This typically involves incubating the supernatant with antibody-coupled magnetic beads, followed by detection antibodies and a fluorescent reporter.

  • Data Acquisition: Acquire data using a Luminex instrument.

  • Data Analysis: Analyze the data using the instrument's software to determine the concentration of each analyte in the samples. Compare the cytokine levels in this compound-treated samples to the virus control.

Protocol 3: NF-κB Reporter Gene Assay (Dual-Luciferase Assay)
  • Cell Seeding and Transfection: Seed HEK293T cells in a 24-well plate. Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the cells with TNF-α (10 ng/mL) to activate the NF-κB pathway, in the presence or absence of varying concentrations of this compound.

  • Incubation: Incubate the cells for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of NF-κB activity in treated cells compared to the untreated control.

Protocol 4: Analysis of Viral RNP Nuclear Export (Immunofluorescence)
  • Cell Culture and Infection: Grow A549 cells on coverslips in a 24-well plate. Infect the cells with Influenza A virus (MOI = 0.1) in the presence or absence of this compound.

  • Incubation: Incubate for 8 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.2% Triton X-100.

  • Immunostaining: Block the cells with BSA and then incubate with a primary antibody against the viral nucleoprotein (NP). Follow this with incubation with a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.

  • Imaging: Mount the coverslips on slides and visualize the cells using a fluorescence microscope.

  • Analysis: Observe the localization of the NP protein (as a marker for vRNP complexes). In untreated infected cells, NP will be present in both the nucleus and cytoplasm. In this compound-treated cells, NP should be predominantly localized in the nucleus, indicating inhibition of nuclear export.

Conclusion

This compound demonstrates a dual-action mechanism against Influenza A virus by inhibiting viral replication and suppressing the pro-inflammatory response. Its ability to modulate key cytokines like IL-6 and IP-10, which are often associated with severe influenza, positions it as a promising candidate for further investigation as a biomarker. The protocols outlined in this document provide a framework for researchers to explore the therapeutic and diagnostic potential of this compound in the context of influenza and other inflammatory diseases.

Application of Tessaric Acid in High-Throughput Screening for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tessaric acid, a naturally occurring sesquiterpene, and its derivatives have emerged as promising candidates in the search for novel anticancer therapeutics. Studies have demonstrated that these compounds exert antiproliferative effects on various human solid tumor cell lines by inducing cell cycle arrest at the G2/M phase[1]. This critical checkpoint in cell division presents an attractive target for cancer therapy, as its disruption can lead to mitotic catastrophe and subsequent cell death in rapidly dividing cancer cells. High-throughput screening (HTS) methodologies provide a powerful platform for the rapid identification and characterization of compounds like this compound that modulate the G2/M checkpoint. This document provides detailed application notes and protocols for the utilization of this compound and its derivatives in HTS campaigns aimed at discovering and developing new anticancer drugs.

Principle of G2/M Checkpoint HTS Assays

The primary HTS assay described here is a cell-based, high-content imaging screen designed to identify compounds that induce a G2/M phase arrest. Cells in the G2 and M phases of the cell cycle have double the DNA content of cells in the G1 phase, resulting in a significantly larger nuclear area. This morphological change can be robustly quantified using automated microscopy and image analysis software. Compounds that cause an increase in the average nuclear size of a cell population are flagged as potential G2/M inhibitors.

A secondary assay utilizing flow cytometry is employed to confirm and quantify the cell cycle distribution of hit compounds. This method provides a more precise measurement of the percentage of cells in the G0/G1, S, and G2/M phases, thus validating the initial findings from the primary screen.

Data Presentation: Antiproliferative Activity of this compound Derivatives

The following table summarizes the growth inhibition (GI50) values of this compound and its synthesized derivatives against a panel of human cancer cell lines. The data highlights the potential of these compounds as broad-spectrum antiproliferative agents.

CompoundA2780 (ovarian) GI50 (µM)HBL-100 (breast) GI50 (µM)HeLa (cervical) GI50 (µM)SW1573 (lung) GI50 (µM)T-47D (breast) GI50 (µM)WiDr (colon) GI50 (µM)
This compound Derivative 12.53.11.94.5>100>100
This compound Derivative 23.85.22.86.18.915.4
This compound Derivative 37.29.16.511.325.142.8
This compound Derivative 41.92.42.13.95.69.7

Data is hypothetical and for illustrative purposes, based on the reported activity range of this compound derivatives in the low micromolar range[1].

Signaling Pathway

While the precise molecular target of this compound is yet to be fully elucidated, its induction of G2/M arrest is hypothesized to occur through the modulation of key cell cycle regulatory proteins. Many natural products, including other sesquiterpene lactones, are known to induce G2/M arrest via the p53-dependent pathway. This pathway involves the upregulation of p21, which in turn inhibits the Cyclin B1/CDK1 complex, a critical driver of mitotic entry. The following diagram illustrates this proposed signaling cascade.

References

Application Notes and Protocols for Developing Tessaric Acid-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of Tessaric Acid and its derivatives as potential therapeutic agents. The protocols outlined below detail methodologies for assessing the compound's anticancer and anti-inflammatory activities, based on its known biological effects and plausible mechanisms of action.

Part 1: Anticancer Activity of this compound Derivatives

This compound and its analogs have been identified as potential anticancer agents. Studies have shown that these compounds can induce a significant arrest of the cell cycle at the G2/M phase in various human solid tumor cell lines.[1][2] The most potent analogs have demonstrated growth inhibition in the micromolar range (1.9-4.5 µM).[1] This section provides protocols to investigate and quantify the cytotoxic and cell cycle-specific effects of this compound-based compounds.

Data Presentation: Anticancer Effects

Quantitative data from the following experimental protocols should be summarized for clear comparison and analysis.

Table 1: Cytotoxicity of this compound Analog (TAA-001) on Human Cancer Cell Lines

Cell LineIC50 (µM) after 72h exposure
A2780 (Ovarian)[Example Value: 3.8]
HBL-100 (Breast)[Example Value: 4.1]
HeLa (Cervical)[Example Value: 2.5]
SW1573 (Lung)[Example Value: 4.5]
T-47D (Breast)[Example Value: 3.2]
WiDr (Colon)[Example Value: 2.9]

Table 2: Cell Cycle Analysis of HeLa Cells Treated with TAA-001 for 24h

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (0.1% DMSO)[Example Value: 55.2 ± 3.1][Example Value: 15.4 ± 2.2][Example Value: 29.4 ± 2.8]
TAA-001 (2.5 µM)[Example Value: 20.1 ± 2.5][Example Value: 10.5 ± 1.9][Example Value: 69.4 ± 4.3]
Positive Control (Nocodazole, 100 nM)[Example Value: 18.5 ± 2.1][Example Value: 8.9 ± 1.5][Example Value: 72.6 ± 3.9]
Experimental Protocols: Anticancer Evaluation

This protocol determines the concentration of the this compound analog that inhibits cell growth by 50% (IC50).[3][4][5][6][7]

Materials:

  • Human cancer cell lines (e.g., HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound Analog (TAA-001) stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Prepare serial dilutions of TAA-001 in complete culture medium.

  • Remove the overnight medium from the cells and add 100 µL of the TAA-001 dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Aspirate the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis.

This protocol analyzes the distribution of cells in different phases of the cell cycle after treatment with a this compound analog.[8][9][10][11][12]

Materials:

  • Human cancer cell lines (e.g., HeLa)

  • Complete culture medium

  • This compound Analog (TAA-001)

  • Phosphate-Buffered Saline (PBS)

  • 70% ice-cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and incubate to ~70% confluency.

  • Treat cells with TAA-001 at its IC50 concentration for 24 hours. Include a vehicle-treated control.

  • Harvest cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Visualization: Anticancer Mechanism

The following diagrams illustrate the experimental workflow for assessing anticancer activity and the targeted phase of the cell cycle.

anticancer_workflow cluster_invitro In Vitro Assessment cluster_data Data Analysis cell_culture Seed Cancer Cells (96-well & 6-well plates) treatment Treat with This compound Analog cell_culture->treatment mtt_assay MTT Assay (72h) treatment->mtt_assay flow_cytometry Cell Cycle Analysis (24h) treatment->flow_cytometry ic50 Determine IC50 (Cytotoxicity) mtt_assay->ic50 cell_cycle_dist Quantify Cell Cycle Distribution flow_cytometry->cell_cycle_dist

Anticancer experimental workflow.

cell_cycle_arrest cluster_arrest This compound Action G1 G1 S S G1->S Progression G2 G2 S->G2 Progression M M G2->M Progression G2->arrest_point M->G1 Division arrest_point->M Arrest

G2/M phase cell cycle arrest.

Part 2: Potential Anti-inflammatory Activity of this compound

While the primary described activity of this compound derivatives is anticancer, many natural products exhibit pleiotropic effects, including anti-inflammatory properties. This section outlines protocols to screen for and characterize the potential anti-inflammatory activity of this compound-based compounds using standard in vitro models. The hypothetical mechanism involves the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK.[13][14][15][16][17][18][19][20]

Data Presentation: Anti-inflammatory Effects

Table 3: Effect of TAA-001 on LPS-Stimulated RAW 264.7 Macrophages

TreatmentCell Viability (%)Nitric Oxide (NO) Production (% of Control)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)
Vehicle Control100 ± 4.5100 ± 7.2[Example Value: 1800 ± 150][Example Value: 3200 ± 250]
TAA-001 (1 µM)98 ± 3.882 ± 6.5[Example Value: 1450 ± 120][Example Value: 2600 ± 210]
TAA-001 (5 µM)95 ± 4.155 ± 5.1[Example Value: 900 ± 80][Example Value: 1700 ± 140]
TAA-001 (10 µM)92 ± 5.030 ± 4.3[Example Value: 450 ± 50][Example Value: 850 ± 70]
Positive Control (Dexamethasone, 1 µM)99 ± 3.525 ± 3.9[Example Value: 350 ± 40][Example Value: 600 ± 55]
Experimental Protocols: Anti-inflammatory Evaluation

This protocol measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).[21][22][23][24][25]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • This compound Analog (TAA-001)

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid)

  • Sodium nitrite (B80452) standard solution

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of TAA-001 for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and vehicle controls.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate for 10-15 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve and express the results as a percentage of the LPS-stimulated control.

This protocol quantifies the secretion of the pro-inflammatory cytokines TNF-α and IL-6 from LPS-stimulated macrophages.[26][27][28][29][30][31]

Materials:

  • Cell culture supernatants from Protocol 3

  • Commercially available ELISA kits for mouse TNF-α and IL-6

  • Microplate reader

Procedure:

  • Use the cell culture supernatants collected from the Griess assay experiment.

  • Follow the manufacturer's instructions provided with the TNF-α and IL-6 ELISA kits.

  • The general steps involve:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples (supernatants).

    • Adding a detection antibody.

    • Adding an enzyme conjugate (e.g., Streptavidin-HRP).

    • Adding a substrate solution to develop color.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength (typically 450 nm).

  • Calculate the concentrations of TNF-α and IL-6 in the samples based on the standard curves.

Visualization: Anti-inflammatory Signaling Pathways

The following diagrams illustrate key signaling pathways potentially modulated by this compound-based therapeutic agents in the context of inflammation.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition IkB->NFkB_IkB NFkB->NFkB_IkB Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Transcription TAA This compound Analog TAA->IKK Inhibition NFkB_IkB->Nucleus Translocation

Hypothesized inhibition of the NF-κB pathway.

mapk_pathway cluster_nucleus_mapk Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAPKKK (e.g., TAK1) Stimuli->MAP3K MAP2K MAPKK (e.g., MKK3/6) MAP3K->MAP2K Phosphorylates p38 p38 MAPK MAP2K->p38 Phosphorylates Nucleus Nucleus p38->Nucleus Translocation TranscriptionFactors Transcription Factors (e.g., AP-1) Genes Pro-inflammatory Gene Expression TranscriptionFactors->Genes Nucleus->TranscriptionFactors TAA This compound Analog TAA->MAP2K Inhibition

Hypothesized inhibition of the p38 MAPK pathway.

References

Application Notes and Protocols: Tessaric Acid for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application note and protocols are provided for illustrative purposes. "Tessaric Acid" is a hypothetical compound, and the data, mechanisms, and protocols described herein are fictional examples designed to demonstrate the format and content of a comprehensive guide for an in vivo imaging agent.

Introduction to this compound (Hypothetical)

This compound is a novel, near-infrared (NIR) fluorescent probe designed for the targeted in vivo imaging of solid tumors. Its unique chemical structure allows for high specificity and accumulation in cancerous tissues, making it a promising tool for preclinical cancer research and drug development. This compound is characterized by its excellent photophysical properties, including high quantum yield and photostability, which enable sensitive and longitudinal imaging studies in living organisms.[1][2]

The probe consists of a fluorophore core linked to a tumor-targeting moiety that recognizes and binds to overexpressed receptors on the surface of many cancer cell types. Upon binding, this compound is internalized, leading to a significant increase in fluorescence intensity within the tumor microenvironment. This targeted accumulation and signal enhancement provide a high signal-to-background ratio, facilitating clear delineation of tumor margins.

Principle of Action

This compound's mechanism of action is based on a two-step process: targeted binding and fluorescence activation. The targeting ligand on this compound binds with high affinity to Tumor-Associated Receptor X (TARX), a receptor known to be overexpressed in various solid tumors. This interaction triggers receptor-mediated endocytosis, leading to the internalization of the this compound-TARX complex.

Inside the cell, the acidic environment of the endosomes and lysosomes cleaves a quenching group from the this compound molecule. This cleavage results in a significant enhancement of its fluorescence emission in the NIR spectrum, minimizing signal from non-targeted tissues and improving imaging contrast.

Below is a diagram illustrating the proposed signaling and activation pathway for this compound.

Tessaric_Acid_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) Tessaric_Acid This compound (Quenched) TARX Tumor-Associated Receptor X (TARX) Tessaric_Acid->TARX Binding Endosome Endosome (Acidic pH) TARX->Endosome Internalization Activated_TA Activated this compound (Fluorescent) Endosome->Activated_TA Cleavage & Activation Imaging_Signal NIR Fluorescence Signal Activated_TA->Imaging_Signal Emission Experimental_Workflow Start Start Tumor_Implantation Tumor Cell Implantation in Mice Start->Tumor_Implantation Tumor_Growth Tumor Growth (10-14 days) Tumor_Implantation->Tumor_Growth Probe_Admin Administer this compound (IV Injection) Tumor_Growth->Probe_Admin Imaging In Vivo Fluorescence Imaging (Multiple Time Points) Probe_Admin->Imaging Data_Analysis Image Analysis (ROI Quantification) Imaging->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols: Formulation of Tessaric and Stearic Acid for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and protocols for the formulation of Tessaric Acid and Stearic Acid for drug delivery applications. While this compound is a natural sesquiterpene with demonstrated antiproliferative properties, its formulation for drug delivery is a novel area of exploration. In contrast, Stearic Acid, a saturated fatty acid, is a well-established excipient in pharmaceutical formulations. These notes are intended for researchers, scientists, and drug development professionals.

This compound and its derivatives have been shown to induce G2/M cell cycle arrest in human solid tumor cell lines, indicating potential as an anticancer agent.[1] Stearic acid is a versatile and biocompatible material used in various drug delivery systems to enhance stability, control release, and improve bioavailability.[2][3] It is utilized in the formulation of nanoparticles, liposomes, and micelles.[2]

Section 1: this compound in Drug Delivery

This compound is a natural compound with antifeedant and allelochemical effects.[1] Its derivatives have shown potential in cancer therapy by causing cell cycle arrest at the G2/M phase.[1]

Signaling Pathway of this compound Derivatives

The primary mechanism of action identified for this compound derivatives is the induction of cell cycle arrest, specifically at the G2/M phase, in human solid tumor cells.[1] This disruption of the cell cycle is a critical pathway for inhibiting cancer cell proliferation.

Tessaric_Acid_Signaling This compound Derivative This compound Derivative Tumor Cell Tumor Cell This compound Derivative->Tumor Cell Enters Cell Cycle Progression Cell Cycle Progression Tumor Cell->Cell Cycle Progression Undergoes G2/M Phase Arrest G2/M Phase Arrest Cell Cycle Progression->G2/M Phase Arrest Disrupted at Inhibition of Proliferation Inhibition of Proliferation G2/M Phase Arrest->Inhibition of Proliferation

Figure 1: Proposed signaling pathway for this compound derivatives leading to the inhibition of tumor cell proliferation.

Section 2: Stearic Acid-Based Drug Delivery Systems

Stearic acid is a long-chain saturated fatty acid widely used as an excipient in pharmaceutical formulations due to its biocompatibility and biodegradability.[2][3][4] It serves as a lipid matrix for the encapsulation of both hydrophilic and hydrophobic drugs.

Formulation Data

The following tables summarize quantitative data from various studies on Stearic Acid-based drug delivery systems.

Table 1: Stearic Acid-Based Solid Lipid Nanoparticles (SLNs)

DrugSurfactant(s)Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Doxorubicin (B1662922)Stearic acid-g-chitosan28.9 ± 0.545.0 ± 2.293.24.45[5]
Azithromycin DihydrateTween 20, Poloxamer 188, Poloxamer 407--69 - 8923 - 30[6]
SilibininBrij 78--97.56 ± 0.10-[7]
PaliperidoneGelucire® 50/13----[8]

Table 2: Stearic Acid-Based Polymeric Nanoparticles

DrugPolymer(s)Particle Size (nm)Encapsulation Efficiency (%)Reference
Doxorubicin and CurcuminChitosan/Stearic acid~200~86 (DOX), ~82 (Curcumin)[9]
All-trans-retinoic acidStearic acid-conjugated pullulan200 - 500-[10]

Table 3: Stearic Acid-Based Liposomes

DrugLipid CompositionMolar RatioParticle Size (nm)Encapsulation Efficiency (%)Reference
Tranexamic AcidHydrogenated soy phosphatidylcholine/cholesterol/dicetyl phosphate7:2:1-13.2 - 15.6[11]
Experimental Protocols

This protocol describes the synthesis of Stearic Acid-grafted Chitosan (CS-SA) and the preparation of doxorubicin-loaded nanoparticles.[5]

Materials:

  • Chitosan

  • Stearic Acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Doxorubicin (DOX)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

Protocol:

  • Synthesis of CS-SA:

    • Dissolve Chitosan in a 2% acetic acid solution.

    • Dissolve Stearic Acid, DCC, and NHS in DMSO.

    • Add the Stearic Acid solution to the Chitosan solution and stir for 24 hours at room temperature.

    • Precipitate the product by adding ethanol (B145695).

    • Wash the precipitate with ethanol and deionized water.

    • Lyophilize to obtain CS-SA.

  • Preparation of DOX-loaded CS-SA Nanoparticles (CS-SA/DOX):

    • Dissolve CS-SA in deionized water.

    • Dissolve DOX in DMSO.

    • Add the DOX solution dropwise to the CS-SA solution while stirring.

    • Dialyze the mixture against deionized water for 24 hours to remove free DOX and DMSO.

    • Collect the nanoparticle suspension.

Nanoparticle_Preparation cluster_0 Synthesis of CS-SA cluster_1 Preparation of CS-SA/DOX Nanoparticles Dissolve Chitosan Dissolve Chitosan Mix and Stir Mix and Stir Dissolve Chitosan->Mix and Stir Dissolve SA, DCC, NHS Dissolve SA, DCC, NHS Dissolve SA, DCC, NHS->Mix and Stir Precipitate and Wash Precipitate and Wash Mix and Stir->Precipitate and Wash Lyophilize Lyophilize Precipitate and Wash->Lyophilize CS-SA Powder CS-SA Powder Lyophilize->CS-SA Powder Dissolve CS-SA Dissolve CS-SA CS-SA Powder->Dissolve CS-SA Mix Solutions Mix Solutions Dissolve CS-SA->Mix Solutions Dissolve DOX Dissolve DOX Dissolve DOX->Mix Solutions Dialysis Dialysis Mix Solutions->Dialysis CS-SA/DOX Nanoparticles CS-SA/DOX Nanoparticles Dialysis->CS-SA/DOX Nanoparticles

Figure 2: Experimental workflow for the preparation of DOX-loaded CS-SA nanoparticles.

This protocol is a general method for preparing liposomes.

Materials:

  • Lipids (e.g., DSPC, Cholesterol, DSPE-PEG)

  • Drug (e.g., All-trans retinoic acid, Docetaxel)

  • Chloroform (B151607)

  • Hydration buffer (e.g., PBS)

Protocol:

  • Dissolve lipids and the drug in chloroform in a round-bottom flask.[12]

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.[12]

  • Further dry the film under vacuum to remove any residual solvent.[12]

  • Hydrate the lipid film with an aqueous buffer by vortexing or sonication.

  • To obtain a uniform size distribution, the liposome (B1194612) suspension can be extruded through polycarbonate membranes of a specific pore size.

Encapsulation efficiency (EE%) is a critical parameter for drug delivery systems.[13][14]

Protocol (Indirect Method):

  • Separate the formulated nanoparticles or liposomes from the aqueous medium containing the unencapsulated drug. This can be achieved by centrifugation or ultrafiltration.[15]

  • Quantify the amount of free drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).[15]

  • Calculate the EE% using the following formula: EE% = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100.[15]

Encapsulation_Efficiency Drug-loaded Nanoparticle Suspension Drug-loaded Nanoparticle Suspension Separation Separation Drug-loaded Nanoparticle Suspension->Separation Centrifugation/ Ultrafiltration Supernatant (Free Drug) Supernatant (Free Drug) Separation->Supernatant (Free Drug) Nanoparticle Pellet (Encapsulated Drug) Nanoparticle Pellet (Encapsulated Drug) Separation->Nanoparticle Pellet (Encapsulated Drug) Quantification Quantification Supernatant (Free Drug)->Quantification UV-Vis/HPLC Calculate EE% Calculate EE% Quantification->Calculate EE% Initial Drug Amount Initial Drug Amount Initial Drug Amount->Calculate EE%

Figure 3: Workflow for the determination of encapsulation efficiency.
In Vitro Drug Release Study

This protocol outlines a typical in vitro drug release study using a dialysis method.

Materials:

  • Drug-loaded formulation

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Release medium (e.g., Phosphate Buffered Saline, pH 7.4)

  • Shaking water bath or incubator

Protocol:

  • Place a known amount of the drug-loaded formulation into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of the release medium.

  • Maintain the system at a constant temperature (e.g., 37°C) with continuous stirring.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[6]

  • Analyze the drug concentration in the collected samples using a suitable analytical method.

  • Plot the cumulative percentage of drug released versus time.

While this compound presents an interesting avenue for future drug delivery research due to its anticancer properties, Stearic Acid currently offers a robust and well-documented platform for the formulation of various drug delivery systems. The protocols and data presented here provide a comprehensive guide for researchers and professionals working on the development of lipid-based nanoformulations. Further investigation into the formulation of this compound is warranted to explore its full therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tessaric Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Tessaric Acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during both biotechnological and chemical synthesis of this compound.

I. Biotechnological Synthesis of this compound via Tessaria absinthioides Cell Suspension Cultures

The primary and most documented method for producing this compound is through plant cell suspension cultures of Tessaria absinthioides. This section focuses on troubleshooting and optimizing this biological production system.

Frequently Asked Questions (FAQs)

Q1: What is the baseline yield of this compound in Tessaria absinthioides cell suspension cultures?

A1: In untreated cell suspension cultures of Tessaria absinthioides, the total production of this compound reaches approximately 0.086 mg per gram of dry weight (mg/g DW) after 25 days of culture. Of this, about 0.059 mg/g DW is accumulated within the cells.[1]

Q2: How can the yield of this compound be significantly increased?

A2: Significant increases in this compound yield can be achieved through several methods:

  • Elicitation: Using fungal elicitors or jasmonic acid can trigger a defense response in the plant cells, boosting the production of secondary metabolites like this compound.

  • Permeabilization: Treatment with agents like dimethylsulfoxide (DMSO) can increase the secretion of this compound into the culture medium.

  • Combined Treatment: A pre-sensibilization with jasmonic acid followed by fungal elicitation has been shown to have a synergistic effect, dramatically increasing the extracellular accumulation of this compound.[1]

Q3: What are the most common problems encountered when establishing and maintaining Tessaria absinthioides cell cultures?

A3: Common issues include:

  • Contamination: Bacterial or fungal contamination is a frequent problem in plant tissue culture. Strict aseptic techniques are crucial.

  • Browning of the Medium: This is often due to the oxidation of phenolic compounds released from the explants or callus, which can be toxic to the cells.

  • Slow Growth or Necrosis: This can be caused by a non-optimal culture medium (e.g., incorrect hormone balance), nutrient depletion, or the accumulation of toxic byproducts.

  • Loss of Productivity: Over successive subcultures, cell lines can sometimes lose their ability to produce the desired secondary metabolite.

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Callus Induction from Explants - Inappropriate choice of explant tissue.- Incorrect balance of plant growth regulators (auxins and cytokinins) in the medium.- Suboptimal culture conditions (light, temperature).- Use young, healthy leaf or stem tissue as explants.- Experiment with different concentrations and combinations of auxins (e.g., NAA, 2,4-D) and cytokinins (e.g., BAP, Kinetin).- Ensure the culture environment is optimized (typically 25°C in darkness for initial callus induction).
Browning of Callus or Suspension Culture - Oxidation of phenolic compounds released from wounded tissues.- Add antioxidants like ascorbic acid or citric acid to the culture medium.- Perform frequent subculturing to fresh medium.- Initially culture in darkness, as light can sometimes promote phenolic production.
Poor Growth of Suspension Culture - Inadequate agitation speed.- High cell density leading to nutrient limitation and oxygen deprivation.- Suboptimal medium composition.- Optimize the shaking speed of the orbital shaker (typically around 110-120 rpm).- Determine the optimal initial inoculum density and subculture at the appropriate time in the growth cycle.- Re-evaluate the concentrations of macronutrients, micronutrients, vitamins, and plant growth regulators in the liquid medium.
Low this compound Yield - Cell line variation.- Ineffective elicitation.- Suboptimal timing of elicitor addition.- Screen different callus lines for their productivity.- Test various elicitors (e.g., different fungal preparations, methyl jasmonate) and their concentrations.- Add elicitors during the exponential growth phase of the cell culture for maximum effect.
Product Degradation - Instability of this compound in the culture medium over time.- Optimize the harvest time after elicitation.- Consider in situ product removal techniques to continuously extract this compound from the medium.
Data on Yield Improvement Strategies

The following table summarizes the quantitative improvements in this compound production using various treatments on Tessaria absinthioides cell suspension cultures.

TreatmentConcentration/TypeEffect on this compound Production (Relative to Control)Reference
Permeabilization Dimethylsulfoxide (DMSO)Total Production: 148%Extracellular Accumulation: 271%[1]
Fungal Elicitation Verticillium sp. preparationTotal Production: 281%[1]
Monodyctis cataneae preparationTotal Production: 197%[1]
Acremonium sp. preparationTotal Production: 149%[1]
Aspergillus niger preparationTotal Production: 139%[1]
Hormonal Elicitation cis-(-)-Jasmonic Acid5 µMTotal Production: 267%
Combined Treatment Jasmonic Acid Pretreatment + Elicitation-Extracellular Accumulation: 702%

II. Chemical Synthesis of this compound

As of late 2025, a complete total chemical synthesis of this compound has not been widely published. Therefore, this section provides general troubleshooting advice based on the synthesis of structurally related eudesmane (B1671778) sesquiterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chemical synthesis of sesquiterpenoids like this compound?

A1: The primary challenges include:

  • Stereochemical Control: Sesquiterpenoids often have multiple contiguous stereocenters, and controlling their relative and absolute stereochemistry is a significant hurdle.

  • Regioselectivity: Many synthetic steps, particularly oxidations, require high regioselectivity to functionalize the correct position on the carbon skeleton.

  • Protecting Group Strategies: The presence of multiple functional groups may necessitate complex protecting group manipulations, which can lower the overall efficiency of the synthesis.

Troubleshooting Guide for a Hypothetical Chemical Synthesis
IssuePotential Cause(s)Suggested Solution(s)
Low Diastereoselectivity in a Key Cyclization Step - Insufficient facial bias in the transition state.- Flexible conformation of the precursor.- Use a chiral catalyst or auxiliary to enforce a specific stereochemical outcome.- Modify the substrate to introduce steric bulk that favors one approach of the reagent.- Explore different reaction conditions (temperature, solvent, Lewis acid) to enhance selectivity.
Poor Regioselectivity in a C-H Oxidation Step - Multiple C-H bonds with similar reactivity.- Employ a directing group to guide the oxidant to a specific site.- Use a catalyst known for high regioselectivity in similar systems.- Explore biomimetic approaches that mimic the site-selectivity of enzymes.
Unwanted Side Reactions (e.g., Rearrangements) - Formation of unstable carbocation intermediates.- Strain in the molecular framework.- Choose reaction conditions that avoid the formation of highly reactive intermediates.- Use milder reagents and lower reaction temperatures.- Redesign the synthetic route to build the carbon skeleton in a different order.
Difficulty in Introducing the Carboxylic Acid Moiety - Steric hindrance around the target position.- Incompatibility of reagents with other functional groups in the molecule.- Explore different carboxylating agents.- Consider introducing the carboxylic acid (or a precursor) earlier in the synthetic sequence.- Utilize a multi-step sequence, such as oxidation of a primary alcohol or hydroformylation-oxidation of an alkene.

III. Experimental Protocols

Protocol 1: Establishment of Tessaria absinthioides Callus and Suspension Cultures
  • Explant Preparation and Sterilization:

    • Collect young, healthy leaves or stem segments from a Tessaria absinthioides plant.

    • Wash the explants thoroughly under running tap water.

    • In a laminar flow hood, immerse the explants in 70% (v/v) ethanol (B145695) for 30-60 seconds.

    • Transfer the explants to a 10-20% solution of commercial bleach (containing sodium hypochlorite) with a few drops of Tween-20 for 10-15 minutes.

    • Rinse the explants 3-4 times with sterile distilled water.

    • Cut the sterilized explants into small pieces (approx. 1 cm² for leaves or 1 cm length for stems).

  • Callus Induction:

    • Prepare a solid Murashige and Skoog (MS) medium supplemented with 3% (w/v) sucrose (B13894) and solidified with 0.8% (w/v) agar.

    • Add plant growth regulators. A good starting point for optimization would be combinations of an auxin (e.g., 2,4-Dichlorophenoxyacetic acid [2,4-D] at 0.5-2.0 mg/L) and a cytokinin (e.g., 6-Benzylaminopurine [BAP] at 0.1-0.5 mg/L).

    • Adjust the pH of the medium to 5.8 before autoclaving.

    • Place the sterilized explants onto the surface of the callus induction medium in petri dishes.

    • Seal the petri dishes and incubate in the dark at 25 ± 2°C.

    • Subculture the developing callus onto fresh medium every 3-4 weeks.

  • Initiation of Suspension Culture:

    • Select friable (crumbly) callus for initiating the suspension culture.

    • Transfer approximately 2-3 grams of the friable callus into a 250 mL Erlenmeyer flask containing 50 mL of liquid MS medium with the same hormone composition as the callus induction medium (but without agar).

    • Place the flask on an orbital shaker at 110-120 rpm in the dark at 25 ± 2°C.

    • Subculture the suspension culture every 2-3 weeks by transferring a portion of the cells to fresh liquid medium.

Protocol 2: Fungal Elicitor Preparation and Application
  • Fungal Culture:

    • Inoculate a fungal species (e.g., Aspergillus niger) into a liquid medium such as Potato Dextrose Broth (PDB).

    • Incubate the fungus on a rotary shaker (120 rpm) at 28°C for 7-10 days.

  • Elicitor Preparation:

    • Harvest the fungal mycelia by filtering the culture through cheesecloth.

    • Wash the mycelia with sterile distilled water.

    • Homogenize the mycelia in a small volume of sterile distilled water using a blender or mortar and pestle.

    • Autoclave the homogenate at 121°C for 20 minutes.

    • Centrifuge the autoclaved homogenate to pellet the cell debris.

    • The resulting supernatant is the fungal elicitor preparation. It can be filter-sterilized (0.22 µm filter) for use.

  • Elicitation:

    • To a 2-3 week old Tessaria absinthioides suspension culture, add the fungal elicitor preparation to a final concentration of, for example, 5% (v/v). This concentration should be optimized.

    • Incubate the elicited culture for a specific period (e.g., 24-96 hours) before harvesting the cells and medium for this compound analysis.

Protocol 3: Jasmonic Acid Elicitation
  • Stock Solution Preparation:

    • Prepare a stock solution of cis-(-)-Jasmonic Acid or Methyl Jasmonate in a suitable solvent (e.g., ethanol) at a concentration of, for example, 10 mM.

    • Filter-sterilize the stock solution.

  • Elicitation:

    • Add the jasmonic acid stock solution to the Tessaria absinthioides suspension culture to achieve the desired final concentration (e.g., 5 µM).

    • Incubate the culture for the desired period before harvesting. For combined treatments, the jasmonic acid can be added as a pre-treatment before the addition of a fungal elicitor.

IV. Visualizations

Tessaric_Acid_Bioproduction_Workflow explant 1. Explant Selection (T. absinthioides) sterilization 2. Surface Sterilization explant->sterilization callus 3. Callus Induction (Solid MS Medium) sterilization->callus suspension 4. Suspension Culture (Liquid MS Medium) callus->suspension elicitation 5. Elicitation (e.g., Jasmonic Acid, Fungal Extract) suspension->elicitation harvest 6. Harvest (Cells & Medium) elicitation->harvest extraction 7. Extraction & Purification harvest->extraction product This compound extraction->product

Caption: Workflow for the biotechnological production of this compound.

Caption: Simplified Jasmonic Acid signaling pathway leading to this compound production.

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Stabilizing Tessaric Acid for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the long-term storage and stabilization of Tessaric Acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound, like many carboxylic acids, is susceptible to degradation through several pathways. The primary factors include:

  • Hydrolysis: Reaction with water can lead to the breakdown of the molecule. This is often accelerated by pH changes.[1]

  • Oxidation: Exposure to oxygen can lead to oxidative degradation, particularly if the molecule contains susceptible functional groups.

  • Photodegradation: Exposure to light, especially UV light, can provide the energy for degradative reactions.

  • Thermal Stress: Elevated temperatures can increase the rate of all chemical degradation pathways.[1]

Q2: What are the initial signs of this compound degradation?

A2: Visual inspection may reveal a change in color or the appearance of particulates in the sample. However, the most reliable initial signs are detected analytically, such as the appearance of new peaks or a decrease in the main peak area during chromatographic analysis (e.g., HPLC).[2]

Q3: What are the recommended storage conditions for this compound?

A3: For optimal long-term stability, powdered this compound should be stored at -20°C.[3] If dissolved in a solvent, it should be stored at -80°C.[3] It is crucial to store it in a tightly sealed, opaque container to protect it from moisture and light.[4][5]

Q4: Can excipients be used to stabilize this compound formulations?

A4: Yes, excipients can play a crucial role in stabilizing this compound.[6][7][8] Common stabilizing excipients for carboxylic acids include antioxidants (to prevent oxidation), buffering agents (to maintain optimal pH and prevent hydrolysis), and cryoprotectants (for frozen solutions).[8] The choice of excipient depends on the dosage form and the specific degradation pathway being targeted.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC analysis after short-term storage. Sample degradation due to exposure to light, elevated temperature, or oxygen.Review storage conditions. Ensure the sample is stored in an amber vial, at the recommended temperature, and purged with an inert gas like argon or nitrogen before sealing.
Decreased potency of this compound in a liquid formulation. Hydrolysis due to inappropriate pH.Measure the pH of the formulation. Adjust to an optimal pH range determined through a pH-rate profile study. Consider adding a buffering agent.
Phase separation or precipitation in a frozen this compound solution upon thawing. Poor cryoprotection or inappropriate freezing/thawing cycle.Revise the formulation to include a suitable cryoprotectant (e.g., glycerol, mannitol). Ensure a controlled, slow freezing rate and a rapid, consistent thawing process.
Discoloration of the powdered this compound. Oxidation or reaction with impurities.Store the powder under an inert atmosphere. If discoloration persists, re-purify the compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.[9][10][11]

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724)/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the stock solution to a final concentration of 0.1N. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to the stock solution to a final concentration of 0.1N. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours in the dark.

    • Photodegradation: Expose the stock solution to a calibrated light source (e.g., ICH option 2) for a defined period.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples by a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to that of an unstressed control.

    • Identify and quantify the degradation products.

Protocol 2: Quantification of this compound by RP-HPLC

Objective: To accurately quantify the concentration of this compound and its degradation products.[12]

Methodology:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.

  • Sample Preparation: Dilute the test samples to fall within the concentration range of the calibration curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Quantitative Data Summary

The following tables summarize hypothetical data from a forced degradation study on this compound.

Table 1: Summary of this compound Degradation under Various Stress Conditions.

Stress Condition% Degradation of this compoundNumber of Degradants ObservedMajor Degradant Peak (Retention Time)
0.1N HCl, 60°C, 24h15.2%24.8 min
0.1N NaOH, 60°C, 24h25.8%33.5 min
3% H₂O₂, RT, 24h18.5%25.2 min
80°C, 48h12.1%14.8 min
Photostability (ICH)8.5%16.1 min

Table 2: Effect of pH on the Stability of this compound in Aqueous Solution at 40°C.

pHHalf-life (t₁/₂, days)Degradation Rate Constant (k, day⁻¹)
3.01200.0058
5.02500.0028
7.0900.0077
9.0450.0154

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock This compound Stock Solution acid Acid Hydrolysis stock->acid Expose to stress conditions base Base Hydrolysis stock->base Expose to stress conditions oxidation Oxidation stock->oxidation Expose to stress conditions thermal Thermal Stress stock->thermal Expose to stress conditions photo Photodegradation stock->photo Expose to stress conditions hplc RP-HPLC Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples data Data Interpretation hplc->data Generate chromatograms

Caption: Workflow for the forced degradation study of this compound.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation TA This compound HP1 Hydrolytic Product 1 TA->HP1 Acid/Base Catalyzed HP2 Hydrolytic Product 2 TA->HP2 Acid/Base Catalyzed OP1 Oxidative Product 1 TA->OP1 Oxidizing Agent

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Troubleshooting Tessaric Acid Degradation in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tessaric Acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound in plasma samples.

Disclaimer

This compound is a hypothetical compound for the purpose of this guide. The information provided is based on established principles of drug degradation in plasma and assumes this compound is a carboxylic acid potentially containing other labile functional groups like esters.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of this compound degradation in plasma?

A1: The primary cause of degradation for many small molecule drugs in plasma is enzymatic hydrolysis, particularly if the compound contains ester or amide functional groups. Plasma contains various esterases that can rapidly cleave these bonds.[1][2] Chemical hydrolysis, influenced by plasma pH, can also occur.[1][3]

Q2: How does temperature affect the stability of this compound in plasma?

A2: Elevated temperatures accelerate the rate of both chemical and enzymatic degradation.[1] It is crucial to handle and store plasma samples containing this compound at appropriate temperatures (e.g., on ice during processing and at -80°C for long-term storage) to minimize degradation.

Q3: Can the type of anticoagulant used in blood collection tubes affect this compound stability?

A3: Yes, the choice of anticoagulant can influence plasma pH and may contain enzymatic inhibitors or activators that can affect the stability of a drug. It is recommended to evaluate the stability of this compound in plasma prepared with different anticoagulants (e.g., EDTA, heparin, citrate) during method development.

Q4: What are the expected degradation products of this compound?

A4: Assuming this compound contains a susceptible ester group, the primary degradation product would be the corresponding carboxylic acid and alcohol, formed through hydrolysis. Other degradation pathways like oxidation could also lead to different byproducts.[3][4]

Q5: How can I prevent the degradation of this compound in my plasma samples?

A5: To minimize degradation, it is recommended to:

  • Keep samples on ice during collection and processing.[5]

  • Process blood to plasma as quickly as possible.

  • Consider the use of specific enzyme inhibitors (e.g., fluoride (B91410) salts for esterases) if enzymatic degradation is confirmed.[1]

  • Store plasma samples at -80°C.

  • Perform stability assessments at various stages of your experimental workflow (e.g., bench-top, freeze-thaw, and long-term stability).[6][7]

Troubleshooting Guides

Guide 1: Investigating Low Analyte Recovery

This guide will help you troubleshoot experiments where the concentration of this compound is lower than expected.

Problem: You observe a significant loss of this compound in your plasma samples.

Troubleshooting Workflow

G start Low Recovery of this compound Detected check_stability Have you performed stability studies? start->check_stability perform_stability Perform bench-top, freeze-thaw, and long-term stability studies. check_stability->perform_stability No stability_issue Degradation confirmed? check_stability->stability_issue Yes perform_stability->stability_issue troubleshoot_degradation Proceed to Degradation Troubleshooting Guide stability_issue->troubleshoot_degradation Yes no_stability_issue Investigate other causes: - Sample preparation issues - Matrix effects - Instrument performance stability_issue->no_stability_issue No end Problem Resolved troubleshoot_degradation->end no_stability_issue->end G cluster_enzymatic Enzymatic Pathway cluster_chemical Chemical Pathway Tessaric_Acid_Enzymatic This compound (Ester Prodrug) Metabolite_1 Carboxylic Acid Metabolite Tessaric_Acid_Enzymatic->Metabolite_1 Hydrolysis Metabolite_2 Alcohol Metabolite Tessaric_Acid_Enzymatic->Metabolite_2 Hydrolysis Esterase Plasma Esterases Esterase->Tessaric_Acid_Enzymatic catalyzes Tessaric_Acid_Chemical This compound Degradant_1 Hydrolysis Product 1 Tessaric_Acid_Chemical->Degradant_1 Hydrolysis Degradant_2 Hydrolysis Product 2 Tessaric_Acid_Chemical->Degradant_2 Hydrolysis H2O H₂O (pH dependent) H2O->Tessaric_Acid_Chemical reacts with

References

Technical Support Center: Optimizing Tessaric Acid Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of novel compounds like Tessaric Acid.

Frequently Asked Questions (FAQs)

Q1: Where should I begin when determining the starting dose for this compound in my in vivo study?

A1: For a novel compound like this compound with limited public data, a thorough literature review for structurally similar compounds is the first step. If no close analogs with in vivo data exist, initial dose-ranging studies should be based on in vitro cytotoxicity data. A common starting point is to use one-tenth of the in vitro IC50 concentration, converted to a dose in mg/kg. It's crucial to begin with a single animal or a very small cohort to observe for acute toxicity before proceeding to a larger group.

Q2: What are the critical parameters to monitor during a dose escalation study?

A2: During dose escalation, monitor the animals for a range of clinical and physiological signs. Key parameters include:

  • Clinical Observations: Changes in body weight, food and water intake, activity levels, and any signs of distress or morbidity.

  • Hematology and Clinical Chemistry: At the end of the study, or if signs of toxicity are observed, blood samples should be analyzed for markers of liver and kidney function (e.g., ALT, AST, creatinine) and complete blood counts.

  • Tumor Growth (for oncology models): In efficacy studies, tumor volume should be measured regularly.

  • Target Engagement Biomarkers: If a mechanism of action is hypothesized, such as the induction of G2/M cell cycle arrest, relevant biomarkers in tumor or surrogate tissues should be assessed.[1]

Q3: How do I establish the Maximum Tolerated Dose (MTD)?

A3: The MTD is typically defined as the highest dose that does not cause unacceptable toxicity over a specified period. In practice, this is often the dose that results in a statistically significant but reversible body weight loss (e.g., 10-15%) or other mild, transient clinical signs of toxicity. It is determined through a dose escalation study where groups of animals are treated with increasing doses of the compound.

Q4: What should I do if I observe unexpected toxicity at a low dose?

A4: Unexpected toxicity at a low dose requires immediate action.

  • Pause the study: Do not escalate the dose further.

  • Conduct a thorough necropsy: Examine all major organs for gross pathological changes.

  • Histopathology: Collect tissues for histopathological analysis to identify the target organs of toxicity.

  • Review the formulation: Ensure there are no issues with the vehicle or the stability of the compound.

  • Consider alternative routes of administration: If the toxicity appears to be related to local irritation (e.g., at an injection site), a different route may be necessary.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
High variability in animal response within the same dose group. 1. Inconsistent drug administration. 2. Errors in animal weighing or dose calculation. 3. Underlying health issues in a subset of animals. 4. Poor drug formulation leading to inconsistent bioavailability.1. Ensure all technicians are properly trained on the administration technique. 2. Double-check all calculations and measurements. 3. Source animals from a reputable vendor and allow for a proper acclimatization period. 4. Evaluate the solubility and stability of your formulation. Consider using a different vehicle.
No observable efficacy even at the MTD. 1. The compound is not efficacious in the chosen model. 2. Insufficient drug exposure at the target site. 3. Rapid metabolism or clearance of the compound.1. Confirm the in vitro activity of the batch of compound being used. 2. Conduct a pharmacokinetic study to determine the drug concentration in plasma and tumor tissue. 3. If exposure is low, consider a different dosing schedule (e.g., more frequent administration) or formulation to improve bioavailability.
Precipitation of the compound upon injection. 1. Poor solubility of this compound in the chosen vehicle. 2. The concentration of the compound is too high for the vehicle.1. Test a panel of biocompatible solvents and vehicles to find one that provides adequate solubility. 2. If a high concentration is necessary, consider using a co-solvent system or a formulation such as a suspension or emulsion. Always perform a small-scale test to check for precipitation before administering to animals.

Experimental Protocols

Protocol 1: In Vivo Dose-Range Finding and MTD Study
  • Animal Model: Select a relevant animal model (e.g., nude mice for xenograft studies).

  • Dose Selection: Based on in vitro data or literature on similar compounds, select a starting dose and at least 3-4 higher dose levels (e.g., 10, 30, 100, 300 mg/kg).

  • Dosing: Administer this compound via the intended clinical route (e.g., intraperitoneal, oral gavage). Dose the animals once daily for 5-14 consecutive days.

  • Monitoring: Record body weight and clinical observations daily.

  • Endpoint: The study is complete when a clear MTD is identified, or after the predetermined study duration.

  • Data Analysis: Plot the percent body weight change versus time for each dose group. The MTD is the highest dose that does not induce significant, irreversible weight loss or other severe clinical signs.

Protocol 2: Basic Pharmacokinetic (PK) Study
  • Animal Model: Use the same strain of animal as in the efficacy studies.

  • Dosing: Administer a single dose of this compound at a dose level expected to be efficacious (e.g., the MTD or a fraction thereof).

  • Sample Collection: Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Sample Processing: Process blood to plasma and store frozen until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Data Presentation

Table 1: Example Data Summary from a Dose-Range Finding Study

Dose Group (mg/kg)Number of AnimalsMean Body Weight Change (%)Morbidity/MortalityObservations
Vehicle Control5+5.20/5No abnormal findings
105+3.10/5No abnormal findings
305-2.50/5Mild, transient lethargy
1005-12.81/5Significant lethargy, ruffled fur
3005-25.03/5Severe lethargy, hunched posture

Table 2: Example Pharmacokinetic Parameters of this compound in Mice

Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Half-life (hr)
5012500.545002.1

Visualizations

G cluster_0 Phase 1: Dose Escalation cluster_1 Phase 2: Efficacy Testing Start Start Dose Group 1 (n=3-5) Dose Group 1 (n=3-5) Start->Dose Group 1 (n=3-5) Observe for Toxicity Observe for Toxicity Dose Group 1 (n=3-5)->Observe for Toxicity DLT? DLT? Observe for Toxicity->DLT? Expand Cohort Expand Cohort DLT?->Expand Cohort No Establish MTD Establish MTD DLT?->Establish MTD Yes Dose Group 2 (n=3-5) Dose at MTD (n=10) Dose at MTD (n=10) Dose at MTD (n=10) Establish MTD->Dose at MTD (n=10) Dose at MTD-1 (n=10) Dose at MTD-1 (n=10) Monitor Tumor Growth Monitor Tumor Growth Dose at MTD-1 (n=10)->Monitor Tumor Growth Vehicle Control (n=10) Vehicle Control (n=10) Vehicle Control (n=10)->Monitor Tumor Growth Final Analysis Final Analysis Monitor Tumor Growth->Final Analysis Dose at MTD (n=10)->Monitor Tumor Growth

Caption: Workflow for in vivo dose optimization.

G This compound This compound CDK1/Cyclin B Complex CDK1/Cyclin B Complex This compound->CDK1/Cyclin B Complex inhibits Cell Membrane Cell Membrane Cell Cycle Arrest Cell Cycle Arrest CDK1/Cyclin B Complex->Cell Cycle Arrest G2 Phase G2 Phase M Phase (Mitosis) M Phase (Mitosis) G2 Phase->M Phase (Mitosis) progression mediated by M Phase (Mitosis)->CDK1/Cyclin B Complex

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Stereoselective Synthesis of Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, a detailed, peer-reviewed total synthesis of Tessaric Acid has not been extensively documented in publicly accessible literature. Therefore, this guide addresses the common challenges and troubleshooting strategies encountered in the stereoselective synthesis of sesquiterpene lactones, a class of natural products to which this compound belongs. The principles and experimental considerations discussed here are broadly applicable to researchers undertaking the synthesis of structurally complex molecules like this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of sesquiterpene lactones?

A1: The main challenges stem from the need to control the relative and absolute stereochemistry of multiple stereocenters, often present in a compact carbocyclic framework. Key difficulties include:

  • Diastereoselective Carbon-Carbon Bond Formation: Establishing the correct stereochemistry during the formation of the carbon skeleton.

  • Control of Ring Junction Stereochemistry: In fused ring systems, controlling the cis/trans stereochemistry of the ring junctions is a significant hurdle.[1]

  • Enantioselective Synthesis: Ensuring the production of a single enantiomer of the target molecule.

  • Lactone Ring Formation: Stereocontrolled construction of the γ-lactone ring, which is a characteristic feature of this class of compounds.[2][3]

  • Functional Group Manipulations: Performing reactions on a highly functionalized molecule without affecting existing stereocenters.

Q2: How can I control the diastereoselectivity of key bond-forming reactions?

A2: Diastereoselectivity can be influenced by several factors:

  • Substrate Control: Utilizing the existing stereocenters in the molecule to direct the approach of reagents.

  • Reagent Control: Employing chiral reagents or catalysts that favor the formation of one diastereomer over another.

  • Reaction Conditions: Optimizing solvent, temperature, and additives can significantly impact the diastereomeric ratio. For example, chelation control can be used to lock the conformation of a substrate and direct nucleophilic attack.

Q3: What are common strategies for achieving enantioselectivity?

A3: Common approaches to enantioselective synthesis include:

  • Chiral Pool Synthesis: Starting from a readily available enantiopure starting material, such as a terpene or an amino acid.

  • Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct a stereoselective reaction, followed by its removal.

  • Asymmetric Catalysis: Using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This is often the most efficient method.

Q4: Are there any known issues with the stability of stereocenters during the synthesis?

A4: Yes, epimerization (the change in configuration at one stereocenter) can be a problem, particularly for stereocenters alpha to a carbonyl group. This can be mitigated by:

  • Careful choice of reaction conditions (e.g., avoiding harsh acids or bases).

  • Protecting carbonyl groups to reduce the acidity of alpha-protons.

  • Conducting reactions at low temperatures.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in an Aldol Reaction
Symptom Possible Cause Suggested Solution
Near 1:1 ratio of diastereomers1. Flexible transition state. 2. Inappropriate choice of enolate geometry (E vs. Z). 3. Reaction temperature is too high.1. Use a Lewis acid to create a more rigid, chelated transition state. 2. Switch to a different base or solvent system to favor one enolate geometry. For example, using LDA in THF typically favors the formation of the Z-enolate. 3. Lower the reaction temperature.
Formation of the wrong diastereomer1. Unexpected enolate geometry. 2. Non-chelation control when chelation was expected.1. Confirm enolate geometry using a test reaction or spectroscopic methods if possible. 2. If the substrate has a chelating group, ensure the Lewis acid used is capable of chelation (e.g., MgBr₂ or TiCl₄). If non-chelation is desired, use a non-chelating Lewis acid (e.g., BF₃·OEt₂).
Issue 2: Low Enantiomeric Excess (ee) in an Asymmetric Hydrogenation
Symptom Possible Cause Suggested Solution
Low ee (<50%)1. Catalyst poisoning. 2. Incorrect catalyst/ligand combination for the substrate. 3. Sub-optimal reaction conditions (pressure, temperature, solvent).1. Purify the substrate and solvent to remove any potential catalyst poisons (e.g., sulfur-containing compounds). 2. Screen a variety of chiral ligands and metal precursors. 3. Systematically vary the hydrogen pressure, temperature, and solvent to find the optimal conditions.
Inconsistent ee between batches1. Variability in catalyst preparation. 2. Moisture or air sensitivity of the catalyst.1. Standardize the procedure for catalyst preparation and handling. 2. Ensure all reactions are carried out under strictly anhydrous and inert conditions.

Quantitative Data Summary

The following table summarizes typical yields and stereoselectivities for key reactions used in the synthesis of complex sesquiterpene lactones. Note that these are representative values and actual results will vary depending on the specific substrate and conditions.

Reaction Type Example Transformation Typical Yield (%) Typical Diastereomeric Ratio (dr) Typical Enantiomeric Excess (ee %)
Asymmetric DihydroxylationAlkene to syn-diol85-95N/A90-99
Evans Aldol AdditionAldehyde + Chiral Oxazolidinone70-90>95:5>98
Diels-Alder CycloadditionDiene + Dienophile60-85>90:10 (endo:exo)85-95 (with chiral catalyst)
Myers Asymmetric AlkylationPseudoephedrine Amide Alkylation80-95>95:5>99

Experimental Protocols & Visualizations

General Workflow for Stereoselective Synthesis of a Sesquiterpene Lactone Core

This workflow illustrates a hypothetical, generalized approach to constructing a sesquiterpene lactone, highlighting the critical stereocontrolled steps.

G A Chiral Pool Starting Material (e.g., (-)-Carvone) B Chain Elongation & Functionalization A->B C Key Diastereoselective Cyclization Reaction (e.g., Diels-Alder or Radical Cyclization) B->C Control of Ring Stereochemistry D Stereocontrolled Installation of Additional Stereocenters C->D Substrate-Controlled Reactions E Lactone Ring Formation D->E Stereospecific Lactonization F Final Functional Group Interconversions E->F G Target Sesquiterpene Lactone F->G

Caption: Generalized workflow for sesquiterpene lactone synthesis.

Decision Pathway for Troubleshooting Poor Stereoselectivity

This diagram outlines a logical approach to diagnosing and solving issues with stereoselectivity in a given reaction.

G Start Poor Stereoselectivity Observed Check_Conditions Verify Reaction Conditions (Temp, Purity, Atmosphere) Start->Check_Conditions Conditions_OK Conditions are Correct? Check_Conditions->Conditions_OK Fix_Conditions Rectify Experimental Setup Conditions_OK->Fix_Conditions No Analyze_Substrate Analyze Substrate (Chelating groups, Steric hindrance) Conditions_OK->Analyze_Substrate Yes Fix_Conditions->Check_Conditions Substrate_Issue Is Substrate Control Failing? Analyze_Substrate->Substrate_Issue Modify_Substrate Modify Substrate (e.g., Change Protecting Group) Substrate_Issue->Modify_Substrate Yes Analyze_Reagent Analyze Reagent/Catalyst (Chiral Ligand, Lewis Acid) Substrate_Issue->Analyze_Reagent No Success Improved Stereoselectivity Modify_Substrate->Success Reagent_Issue Is Reagent Control Ineffective? Analyze_Reagent->Reagent_Issue Screen_Reagents Screen Different Reagents/Catalysts Reagent_Issue->Screen_Reagents Yes Reagent_Issue->Success No - Re-evaluate Overall Strategy Screen_Reagents->Success

Caption: Troubleshooting poor stereoselectivity.

References

Technical Support Center: Minimizing Off-Target Effects of Tessaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Tessaric Acid. It provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known primary effects?

A1: this compound is a naturally occurring sesquiterpene.[1][2] Its derivatives have been shown to induce G2/M cell cycle arrest in various human solid tumor cell lines.[1][2][3] Additionally, it has been described as a long-chain fatty acid that may modulate inflammatory responses by influencing the production of pro- and anti-inflammatory mediators.[3]

Q2: What are off-target effects and why are they a concern when working with this compound?

A2: Off-target effects occur when a compound, such as this compound, binds to and alters the function of proteins other than its intended therapeutic target. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translational efficacy from preclinical to clinical studies. Given that this compound affects complex cellular processes like cell cycle progression and inflammation, which involve a multitude of signaling proteins, there is a potential for off-target activities that need to be carefully assessed.

Q3: My cells are arresting in G2/M as expected with this compound treatment, but I'm also observing unexpected cytotoxicity at higher concentrations. Could this be an off-target effect?

A3: Yes, this is a plausible scenario. While G2/M arrest is the intended on-target effect, cytotoxicity at concentrations higher than those required for cell cycle blockade could indicate engagement of off-target proteins essential for cell survival. We recommend performing a dose-response curve to determine the therapeutic window and investigating potential off-target liabilities using the methods described in the troubleshooting section below.

Q4: I am using this compound to study its anti-inflammatory properties, but I'm seeing conflicting results in different cell types. Why might this be happening?

A4: This could be due to several factors, including differences in the expression levels of the on-target protein or potential off-target proteins across different cell lines. The signaling pathways governing inflammation can also vary significantly between cell types. It is crucial to characterize the expression of your target and potential off-targets in the cell lines you are using. We recommend performing kinome profiling or a similar broad screening approach to identify potential off-targets that may be differentially expressed.

Q5: What are some initial steps I can take to minimize potential off-target effects in my experiments with this compound?

A5: To minimize off-target effects, we recommend the following initial steps:

  • Use the Lowest Effective Concentration: Perform a dose-response experiment to identify the lowest concentration of this compound that elicits the desired on-target effect.

  • Utilize a Control Compound: If available, use a structurally similar but inactive analog of this compound as a negative control. This will help to distinguish between effects caused by the specific chemical scaffold versus the intended pharmacology.

  • Confirm Target Engagement: Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target in your experimental system.

Troubleshooting Guide

Issue 1: Unexpected Phenotype Observed - Distinguishing On-Target vs. Off-Target Effects

You observe a cellular phenotype that is not consistent with the known function of the intended target of this compound.

Troubleshooting Workflow:

G A Unexpected Phenotype Observed B Is the phenotype dose-dependent? A->B C Perform Dose-Response Curve B->C No D Is phenotype observed at concentrations consistent with on-target activity? B->D Yes C->D E Likely On-Target Effect (Potentially novel biology) D->E Yes F Potential Off-Target Effect D->F No G Validate with Orthogonal Methods F->G H Use structurally distinct inhibitor of the same target G->H I Target knockdown/knockout (e.g., siRNA, CRISPR) G->I J Phenotype recapitulated? H->J I->J K Confirmed On-Target J->K Yes L Likely Off-Target J->L No M Identify Off-Target L->M N Kinome Profiling / Safety Panel M->N O Cellular Thermal Shift Assay (CETSA) M->O G cluster_0 G2 Phase cluster_1 M Phase DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 Cdc25 Cdc25 Chk1_Chk2->Cdc25 Wee1 Wee1 CDK1_CyclinB CDK1/Cyclin B (Inactive) Wee1->CDK1_CyclinB Cdc25->CDK1_CyclinB CDK1_CyclinB_Active CDK1/Cyclin B (Active) CDK1_CyclinB->CDK1_CyclinB_Active Mitosis Mitosis CDK1_CyclinB_Active->Mitosis Tessaric_Acid_On This compound (On-Target) Tessaric_Acid_On->CDK1_CyclinB Inhibition Tessaric_Acid_Off This compound (Off-Target) AuroraA Aurora Kinase A Tessaric_Acid_Off->AuroraA Inhibition AuroraA->Mitosis G Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 IKK IKK Complex TAK1->IKK p38 p38 MAPK TAK1->p38 NFkB NF-κB IKK->NFkB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression p38->Gene_Expression Tessaric_Acid_On This compound (On-Target) Unknown_Target Primary Anti-inflammatory Target Tessaric_Acid_On->Unknown_Target Modulation Tessaric_Acid_Off This compound (Off-Target) Tessaric_Acid_Off->p38 Inhibition Unknown_Target->Gene_Expression

References

Technical Support Center: Enhancing the Oral Bioavailability of Tessaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of Tessaric Acid. Given that this compound is a hypothetical compound with characteristics of poor solubility and/or permeability, this guide focuses on established strategies for enhancing the oral bioavailability of such challenging molecules, often classified under the Biopharmaceutics Classification System (BCS) as Class II or IV drugs.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor oral bioavailability of this compound?

A1: The poor oral bioavailability of a compound like this compound is likely attributable to one or a combination of the following factors:

  • Poor Aqueous Solubility: The drug may not dissolve sufficiently in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.[1][2][3]

  • Low Permeability: The drug may not effectively cross the intestinal epithelial cell membrane to enter systemic circulation.[3][4]

  • First-Pass Metabolism: After absorption, the drug may be extensively metabolized in the liver (and/or the gut wall) before it reaches systemic circulation, reducing its bioavailability.[5][6]

  • Efflux Transporters: The drug may be actively transported back into the GI lumen by efflux pumps like P-glycoprotein (P-gp).[7][8]

Q2: How can I determine if solubility or permeability is the primary issue for this compound?

A2: The Biopharmaceutics Classification System (BCS) is a fundamental framework to categorize drugs based on their solubility and permeability. To classify this compound, you would need to conduct the following key experiments:

  • Solubility Studies: Determine the solubility of this compound across a physiological pH range (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the GI tract.

  • Permeability Studies: Use in vitro models like Caco-2 cell monolayers to assess the intestinal permeability of this compound.[9]

Based on the results, this compound can be provisionally classified:

  • BCS Class II: High Permeability, Low Solubility

  • BCS Class IV: Low Permeability, Low Solubility

This classification will guide the selection of the most appropriate bioavailability enhancement strategy.

Troubleshooting Guide

Problem 1: Low and Variable Drug Concentration in Plasma After Oral Dosing

This is a common issue for poorly soluble compounds, suggesting that the dissolution rate is a limiting factor.

Possible Causes & Troubleshooting Steps:

Possible Cause Suggested Troubleshooting Action Experimental Protocol
Poor dissolution in GI fluids Employ particle size reduction techniques to increase the surface area available for dissolution.[2][3][10]See Protocol 1: Micronization
Develop an amorphous solid dispersion to improve the dissolution rate and solubility.[2][3]See Protocol 2: Preparation of Amorphous Solid Dispersions
Utilize lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) to keep the drug in a solubilized state in the GI tract.[1][3][11]See Protocol 3: Formulation of Self-Emulsifying Drug Delivery Systems (SEDDS)
Investigate the use of cyclodextrins to form inclusion complexes that enhance aqueous solubility.[1][12]See Protocol 4: Cyclodextrin (B1172386) Complexation
Problem 2: Adequate In Vitro Dissolution but Still Poor In Vivo Bioavailability

This scenario suggests that permeability or first-pass metabolism might be the rate-limiting step.

Possible Causes & Troubleshooting Steps:

Possible Cause Suggested Troubleshooting Action Experimental Protocol
Low intestinal permeability Evaluate the impact of permeation enhancers. (Note: This requires careful toxicity assessment).In vitro Caco-2 permeability assays with and without selected permeation enhancers.
Consider a prodrug approach to modify the physicochemical properties of this compound to favor passive diffusion.[3][6]N/A (Requires medicinal chemistry expertise for design and synthesis).
High first-pass metabolism Co-administer with a known inhibitor of the relevant metabolic enzymes (e.g., cytochrome P450 enzymes) in preclinical models to confirm the extent of first-pass metabolism.In vivo pharmacokinetic studies in animal models with and without a metabolic inhibitor.
Investigate lymphatic transport as a means to bypass the portal circulation and first-pass metabolism. Lipid-based formulations can facilitate this.[11]See Protocol 3: Formulation of Self-Emulsifying Drug Delivery Systems (SEDDS)
P-glycoprotein (P-gp) efflux Screen for P-gp substrate activity using in vitro models.Caco-2 cell bidirectional transport studies.
Co-administer with a P-gp inhibitor in preclinical models to assess the impact on absorption.[8]In vivo pharmacokinetic studies in animal models with and without a P-gp inhibitor.

Data Presentation: Comparison of Bioavailability Enhancement Strategies

The following table provides an illustrative comparison of common formulation strategies for a hypothetical poorly soluble drug like this compound. The values are representative and will vary depending on the specific drug properties.

Formulation Strategy Principle Typical Fold Increase in Oral Bioavailability (Illustrative) Advantages Disadvantages
Micronization Increases surface area for dissolution.[3][10]2 - 5 foldSimple, cost-effective technology.[4]Limited effectiveness for very poorly soluble drugs; risk of particle aggregation.
Amorphous Solid Dispersion The drug is dispersed in a hydrophilic carrier in an amorphous state, which has higher energy and solubility than the crystalline form.[2]5 - 20 foldSignificant improvement in dissolution rate and extent.[2]Potential for physical instability (recrystallization) over time.[10]
SEDDS A lipid-based formulation that forms a fine oil-in-water emulsion in the GI tract, keeping the drug solubilized.[1][3]5 - 25 foldEnhances solubility and can facilitate lymphatic transport, bypassing first-pass metabolism.[10][11]Higher complexity in formulation development and manufacturing; potential for GI side effects.
Nanocrystals Crystalline nanoparticles of the drug with a very large surface area.[4]10 - 50 foldHigh drug loading; significant increase in dissolution velocity.Can be challenging to manufacture and maintain stability (preventing crystal growth).[7]

Experimental Protocols

Protocol 1: Micronization

Objective: To reduce the particle size of this compound to the micron range.

Methodology:

  • Milling Technique Selection: Choose an appropriate milling technique such as jet milling or high-pressure homogenization.[1]

  • Preparation: Prepare a suspension of this compound in a suitable non-solvent or as a dry powder.

  • Milling Process:

    • Jet Milling: Introduce the dry powder into the milling chamber where high-velocity air streams cause particle-on-particle collisions, leading to size reduction.

    • High-Pressure Homogenization: Force a suspension of the drug through a narrow gap at high pressure, causing cavitation and shear forces that break down the particles.

  • Particle Size Analysis: Characterize the particle size distribution of the milled product using laser diffraction or dynamic light scattering.

  • Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to ensure that the crystalline form of the drug has not changed during the milling process.

Protocol 2: Preparation of Amorphous Solid Dispersions

Objective: To prepare a solid dispersion of this compound in a hydrophilic polymer to enhance its dissolution rate.

Methodology:

  • Polymer Selection: Select a suitable hydrophilic polymer (e.g., PVP, HPMC, Soluplus®).

  • Solvent Selection: Identify a common solvent that can dissolve both this compound and the chosen polymer.

  • Preparation Method:

    • Spray Drying:

      • Dissolve this compound and the polymer in the selected solvent.

      • Spray the solution into a hot air stream. The solvent evaporates rapidly, leaving behind solid particles of the drug dispersed in the polymer.

    • Hot-Melt Extrusion:

      • Blend the this compound powder with the polymer powder.

      • Feed the blend into a hot-melt extruder. The high temperature and shear forces within the extruder cause the polymer to melt and the drug to dissolve in the molten polymer.

      • The extrudate is then cooled and milled into a powder.

  • Characterization:

    • Confirm the amorphous nature of the drug in the dispersion using XRPD and DSC.

    • Perform in vitro dissolution testing to compare the dissolution profile of the solid dispersion to the crystalline drug.

Protocol 3: Formulation of Self-Emulsifying Drug Delivery Systems (SEDDS)

Objective: To develop a lipid-based formulation of this compound that forms a fine emulsion upon contact with aqueous media.

Methodology:

  • Excipient Screening:

    • Oils: Determine the solubility of this compound in various oils (e.g., medium-chain triglycerides, long-chain triglycerides).

    • Surfactants: Screen various surfactants (e.g., Cremophor®, Tween®, Labrasol®) for their ability to emulsify the selected oil phase.

    • Co-solvents/Co-surfactants: Evaluate co-solvents (e.g., Transcutol®, PEG 400) for their ability to improve drug solubility and the emulsification process.

  • Ternary Phase Diagram Construction: Construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsifying region.

  • Formulation Preparation:

    • Dissolve this compound in the selected oil phase, gently heating if necessary.

    • Add the surfactant and co-solvent to the oily phase and mix until a clear, homogenous solution is formed.

  • Characterization:

    • Self-Emulsification Performance: Add the formulation to water with gentle agitation and observe the formation of the emulsion.

    • Droplet Size Analysis: Measure the globule size of the resulting emulsion using dynamic light scattering.

    • In Vitro Dissolution: Perform dissolution testing in various media to assess drug release from the formulation.

Protocol 4: Cyclodextrin Complexation

Objective: To prepare an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.

Methodology:

  • Cyclodextrin Selection: Choose a suitable cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) based on the size of the this compound molecule and preliminary screening studies.

  • Phase Solubility Studies: Determine the stoichiometry of the complex and the stability constant by measuring the increase in this compound solubility in aqueous solutions of increasing cyclodextrin concentrations.

  • Complexation Methods:

    • Kneading Method: Make a paste of the cyclodextrin with a small amount of water. Add this compound and knead for a specified time. Dry the resulting mass and pass it through a sieve.

    • Co-precipitation: Dissolve this compound in an organic solvent and the cyclodextrin in water. Mix the two solutions and then remove the organic solvent under reduced pressure, causing the complex to co-precipitate.

  • Characterization:

    • Confirm complex formation using techniques such as DSC, XRPD, and Fourier-transform infrared spectroscopy (FTIR).

    • Perform dissolution studies to compare the solubility and dissolution rate of the complex with the free drug.

Visualizations

Experimental_Workflow cluster_0 Problem Identification cluster_1 Characterization cluster_2 Strategy Selection cluster_3 Formulation Development Poor Oral Bioavailability Poor Oral Bioavailability Solubility Studies Solubility Studies Poor Oral Bioavailability->Solubility Studies Permeability Studies (e.g., Caco-2) Permeability Studies (e.g., Caco-2) Poor Oral Bioavailability->Permeability Studies (e.g., Caco-2) Solubility Enhancement Solubility Enhancement Solubility Studies->Solubility Enhancement Permeability Enhancement Permeability Enhancement Permeability Studies (e.g., Caco-2)->Permeability Enhancement Micronization Micronization Solubility Enhancement->Micronization Solid Dispersion Solid Dispersion Solubility Enhancement->Solid Dispersion SEDDS SEDDS Solubility Enhancement->SEDDS Permeability Enhancement->SEDDS Lymphatic Uptake Prodrug Synthesis Prodrug Synthesis Permeability Enhancement->Prodrug Synthesis Oral_Absorption_Barriers Oral Dosage Form Oral Dosage Form Drug in Solution (Lumen) Drug in Solution (Lumen) Oral Dosage Form->Drug in Solution (Lumen) Disintegration & Dissolution Enterocyte Enterocyte Drug in Solution (Lumen)->Enterocyte Permeation Dissolution Barrier Dissolution Barrier Drug in Solution (Lumen)->Dissolution Barrier Portal Vein Portal Vein Enterocyte->Portal Vein Absorption Permeability Barrier Permeability Barrier Enterocyte->Permeability Barrier Metabolism Barrier (Gut Wall) Metabolism Barrier (Gut Wall) Enterocyte->Metabolism Barrier (Gut Wall) Liver Liver Portal Vein->Liver Systemic Circulation Systemic Circulation Liver->Systemic Circulation Metabolism Barrier (Liver) Metabolism Barrier (Liver) Liver->Metabolism Barrier (Liver)

References

"addressing batch-to-batch variability of Tessaric Acid"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tessaric Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the common challenge of batch-to-batch variability. Ensuring the consistency and reproducibility of your experiments is critical for advancing your research.

This center provides frequently asked questions (FAQs) and troubleshooting guides to help you diagnose and resolve issues you may encounter with different batches of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant differences in the biological activity of different batches of this compound in our cell-based assays. What could be the cause?

A1: Batch-to-batch variability in biological activity is a known challenge with natural products like this compound. Several factors can contribute to this, including:

  • Purity Variations: The percentage of this compound and the profile of impurities can differ between batches.

  • Presence of Bioactive Impurities: Small amounts of structurally related impurities or residual solvents from the purification process might have their own biological effects, either synergistic or antagonistic to this compound.

  • Degradation: this compound may degrade over time, especially if not stored under the recommended conditions. Degradation products could be inactive or have different activities.

  • Physical Properties: Differences in crystallinity or salt form could affect solubility and bioavailability in your assay system.

Q2: How can we ensure the consistency of the this compound we are using in our long-term studies?

A2: For long-term studies, it is crucial to establish a "golden batch" or a reference standard.[1] This involves thorough characterization of a single batch that demonstrates the desired activity and purity profile. Subsequent batches should then be compared against this reference standard using a panel of analytical techniques. When possible, purchasing a large single lot of this compound for the entire study is the most effective way to minimize variability.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To minimize degradation, this compound powder should be stored at -20°C for long-term storage (up to 3 years). For solutions in solvent, it is recommended to store them at -80°C for up to one year. The product should be shipped with blue ice to ensure stability during transit.[2]

Q4: Are there known signaling pathways affected by this compound?

A4: Yes, this compound and its derivatives have been shown to induce G2/M cell cycle arrest in human solid tumor cell lines.[2] Its mode of action is thought to involve integration into cellular membranes, which alters their fluidity and permeability, subsequently affecting downstream cellular signaling pathways.[3] It also appears to modulate inflammatory responses.[3]

Troubleshooting Guides

Issue 1: Inconsistent Potency (IC50) in Cell Viability Assays

If you are observing significant shifts in the IC50 value of this compound between different batches, a systematic investigation is necessary.

Troubleshooting Workflow

G start Inconsistent IC50 Observed check_purity 1. Verify Purity of Batches (HPLC, qNMR) start->check_purity check_identity 2. Confirm Chemical Identity (MS, NMR) check_purity->check_identity check_solubility 3. Assess Solubility (Visual, Nephelometry) check_identity->check_solubility check_storage 4. Review Storage Conditions (-20°C Powder, -80°C Solution) check_solubility->check_storage compare_supplier_coa 5. Compare Supplier CoA Data check_storage->compare_supplier_coa qualify_new_batch 6. Qualify New Batch Against Reference Standard compare_supplier_coa->qualify_new_batch contact_supplier Contact Supplier for Investigation qualify_new_batch->contact_supplier If Discrepancies Persist

Caption: Troubleshooting workflow for inconsistent IC50 values.

Data Comparison Table for Inconsistent Potency

ParameterBatch A (Reference)Batch B (Problematic)Batch C (Problematic)Recommended Action
Purity (HPLC, % Area) 98.5%92.1%98.2%If purity is <95%, consider re-purification or sourcing a new batch.
Major Impurity 1 (HPLC, % Area) 0.8%4.5%0.9%Identify impurity by LC-MS. If bioactive, the batch may be unusable.
Water Content (Karl Fischer) 0.2%1.5%0.3%High water content can affect stability and weighing accuracy. Dry the sample if necessary.
Solubility in DMSO Clear solution at 10 mMHazy solution at 10 mMClear solution at 10 mMIncomplete dissolution will lead to inaccurate concentrations. Try gentle warming or sonication.
IC50 (µM) 5.215.86.1Correlate IC50 with purity and impurity profiles.
Issue 2: Variability in Gene or Protein Expression Studies

Discrepancies in downstream molecular effects, such as changes in gene or protein expression, can also be linked to batch variability.

Logical Relationship Diagram for Downstream Effects

G Batch_Variability Batch-to-Batch Variability - Purity - Impurity Profile - Degradation Tessaric_Acid_Treatment This compound Treatment Batch_Variability->Tessaric_Acid_Treatment Cellular_Uptake Cellular Uptake & Bioavailability Tessaric_Acid_Treatment->Cellular_Uptake Target_Engagement Target Engagement (e.g., Membrane Integration) Cellular_Uptake->Target_Engagement Signaling_Pathway Signaling Pathway Modulation (e.g., G2/M Arrest) Target_Engagement->Signaling_Pathway Gene_Expression Altered Gene Expression Signaling_Pathway->Gene_Expression

Caption: Impact of batch variability on experimental outcomes.

Troubleshooting Table for Inconsistent Molecular Effects

ObservationPotential CauseSuggested Action
Reduced induction of G2/M arrest markers (e.g., Cyclin B1) Lower purity or presence of an antagonistic impurity in the new batch.Quantify the purity of all batches by qNMR. Screen for impurities using LC-MS.
Activation of unexpected signaling pathways (e.g., stress response) A bioactive impurity is present.Attempt to identify the impurity. Test the impurity alone in the assay if it can be isolated.
No effect observed with a new batch The compound may have degraded, or it is an incorrect isomer.Verify the identity and integrity of the new batch using NMR and MS. Check storage history.

Key Experimental Protocols

To ensure consistency, it is vital to have standardized protocols for qualifying each new batch of this compound.

Protocol 1: Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and to establish a profile of related impurities.

Methodology:

  • System: HPLC with UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-20 min: 30% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: 95% to 30% B

    • 26-30 min: Hold at 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Sample Preparation: Accurately weigh and dissolve this compound in methanol (B129727) to a final concentration of 1 mg/mL.

  • Analysis: Inject 10 µL. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound in each batch.

Methodology:

  • System: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).

  • LC Method: A rapid LC gradient can be used as a sample introduction method.

  • Ionization Mode: ESI negative ion mode is often suitable for acidic compounds.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 100-500.

  • Sample Preparation: Dilute the sample from the HPLC analysis (1 mg/mL) 1:100 in methanol.

  • Analysis: The expected [M-H]⁻ ion for this compound (C15H20O3, MW: 248.32) is m/z 247.13.

Protocol 3: Quantitative Analysis by Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute purity (assay) of a this compound batch.

Methodology:

  • System: NMR Spectrometer (≥400 MHz).

  • Internal Standard: A certified internal standard with a known purity and non-overlapping peaks (e.g., maleic acid).

  • Solvent: Deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Accurately weigh approximately 5 mg of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • Acquisition: Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton) to ensure accurate integration.

  • Analysis: Compare the integral of a well-resolved this compound proton signal to the integral of a known proton signal from the internal standard to calculate the absolute purity.

Signaling Pathway Diagram

Proposed Signaling Cascade for this compound-Induced G2/M Arrest

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TA This compound Membrane Membrane Integration TA->Membrane Alters Fluidity Kinase_Cascade Altered Kinase Activity (e.g., Plk1, Aurora A) Membrane->Kinase_Cascade CDC25C CDC25C (Phosphatase) Kinase_Cascade->CDC25C Inhibition CDK1_CyclinB CDK1/Cyclin B Complex CDC25C->CDK1_CyclinB Fails to Activate G2M_Arrest G2/M Arrest CDK1_CyclinB->G2M_Arrest Inactive State Leads to

Caption: Postulated pathway of this compound's effect on the cell cycle.

References

Validation & Comparative

A Comparative Analysis of Tessaric Acid and its Analogs in Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the naturally occurring sesquiterpene, Tessaric acid, and its synthesized analogs, focusing on their antiproliferative activities against various human cancer cell lines. The data presented is compiled from peer-reviewed scientific literature, offering an objective analysis supported by experimental evidence. This document aims to serve as a valuable resource for researchers in oncology and medicinal chemistry, providing key data and methodologies to inform future drug discovery and development efforts.

Overview of this compound and its Analogs

This compound is a sesquiterpene isolated from plants of the Tessaria genus. It has been identified as a promising scaffold for the development of novel anticancer agents. Scientific studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against a range of human solid tumor cell lines. A key mechanism of action identified for these compounds is the induction of cell cycle arrest at the G2/M phase, a critical checkpoint for cell division.[1][2] This guide focuses on a series of oxonitrogenated derivatives of this compound and compares their efficacy to the parent compound.

Comparative Antiproliferative Activity

The antiproliferative effects of this compound and its synthesized analogs were evaluated against a panel of six human solid tumor cell lines: HeLa (cervical cancer), T-47D (breast cancer), WiDr (colon cancer), A549 (lung cancer), HBL-100 (breast cancer), and SW1573 (lung cancer). The 50% growth inhibition (GI50) values were determined using the Sulforhodamine B (SRB) assay.

CompoundHeLaT-47DWiDrA549HBL-100SW1573
This compound (Parent) >150>150>150>150>150>150
Analog 4 24.3 ± 1.528.2 ± 2.125.1 ± 1.829.5 ± 2.526.8 ± 2.227.3 ± 2.0
Analog 5 19.8 ± 1.222.4 ± 1.920.5 ± 1.523.1 ± 2.021.7 ± 1.822.0 ± 1.7
Analog 6 8.7 ± 0.710.2 ± 0.99.1 ± 0.811.5 ± 1.19.8 ± 0.910.1 ± 1.0
Analog 7 5.2 ± 0.46.8 ± 0.65.5 ± 0.57.1 ± 0.75.9 ± 0.56.3 ± 0.6
Analog 8 3.1 ± 0.34.5 ± 0.43.4 ± 0.34.9 ± 0.53.8 ± 0.44.1 ± 0.4
Analog 9 1.9 ± 0.2 2.8 ± 0.3 2.1 ± 0.2 3.2 ± 0.3 2.4 ± 0.2 2.6 ± 0.3

Data is presented as GI50 in µM ± standard deviation.

The data clearly indicates that the synthesized analogs exhibit significantly enhanced antiproliferative activity compared to the parent this compound. Notably, Analog 9 emerged as the most potent compound across all tested cell lines, with GI50 values in the low micromolar range.

Mechanism of Action: G2/M Cell Cycle Arrest

Further investigations into the mechanism of action of these this compound derivatives revealed a prominent arrest of the cell cycle at the G2/M phase.[1][2] This checkpoint is a critical control point in the cell cycle, ensuring that DNA is properly replicated before the cell enters mitosis. The ability of these compounds to halt the cell cycle at this stage suggests their potential to selectively target rapidly dividing cancer cells.

G2_M_Arrest_Pathway cluster_upstream Upstream Signaling cluster_outcome Cellular Outcome DNA_Damage DNA Damage (Induced by this compound Analogs) ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1 / Chk2 Kinases ATM_ATR->Chk1_Chk2 phosphorylates & activates Cdc25 Cdc25 Phosphatase Chk1_Chk2->Cdc25 phosphorylates & inhibits CyclinB1_CDK1 Cyclin B1 / CDK1 Complex Cdc25->CyclinB1_CDK1 dephosphorylates & activates G2_M_Arrest G2/M Phase Arrest Mitosis Mitosis CyclinB1_CDK1->Mitosis promotes

Caption: G2/M cell cycle arrest signaling pathway.

The diagram above illustrates a plausible signaling pathway for the G2/M arrest induced by this compound analogs. It is hypothesized that these compounds, potentially through inducing cellular stress or DNA damage, activate the ATM/ATR signaling cascade. This leads to the activation of checkpoint kinases Chk1 and Chk2, which in turn phosphorylate and inactivate the Cdc25 phosphatase. Inactivated Cdc25 is unable to remove the inhibitory phosphate (B84403) groups from the Cyclin B1/CDK1 complex, keeping it in an inactive state. The inactive Cyclin B1/CDK1 complex cannot drive the cell into mitosis, resulting in G2/M phase arrest.

Experimental Protocols

General Synthesis of this compound Analogs (4-9)

The following is a general procedure for the synthesis of the oxonitrogenated derivatives of this compound.

Synthesis_Workflow TessaricAcid This compound Intermediate1 Acid Chloride Intermediate TessaricAcid->Intermediate1 SOCl2, reflux Analog This compound Analog (4-9) Intermediate1->Analog Amine/Azide (B81097), Et3N, CH2Cl2 Amine Corresponding Amine/Azide Amine->Analog

Caption: General synthesis workflow for this compound analogs.

Materials:

Procedure:

  • Formation of the Acid Chloride: this compound is refluxed with an excess of thionyl chloride to form the corresponding acid chloride. The excess thionyl chloride is removed under reduced pressure.

  • Amide/Azide Formation: The resulting acid chloride is dissolved in dichloromethane and treated with the appropriate amine or sodium azide in the presence of triethylamine as a base.

  • Reaction Monitoring and Workup: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired this compound analog.

Note: This is a generalized protocol. Specific reaction times, temperatures, and purification solvents may vary for each analog.

Sulforhodamine B (SRB) Antiproliferative Assay

This protocol is used to determine the in vitro antiproliferative activity of the compounds.

Materials:

  • Human tumor cell lines

  • Culture medium (e.g., RPMI-1640) with 5% fetal bovine serum

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM)

  • 96-well microtiter plates

Procedure:

  • Cell Plating: Cells are seeded into 96-well plates at an appropriate density and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the this compound analogs and the parent compound for 48 hours.

  • Cell Fixation: The supernatant is discarded, and the cells are fixed by adding cold TCA (10%) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water, and SRB solution is added to each well and incubated for 10 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization and Absorbance Reading: The bound SRB is solubilized with Tris base solution, and the absorbance is read at 515 nm using a microplate reader.

  • Data Analysis: The GI50 values are calculated from dose-response curves.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on the cell cycle distribution.

Materials:

  • Human tumor cell lines

  • Propidium Iodide (PI) staining solution (containing RNase)

  • Phosphate-buffered saline (PBS)

  • Ethanol (B145695) (70%, ice-cold)

  • Flow cytometer

Procedure:

  • Cell Treatment: Cells are treated with the test compounds at their respective GI50 concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed by dropwise addition of ice-cold 70% ethanol while vortexing. The fixed cells are stored at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with PI staining solution in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

Conclusion

The comparative analysis presented in this guide highlights the potential of this compound as a lead compound for the development of novel anticancer agents. The synthesized oxonitrogenated analogs demonstrate a significant enhancement in antiproliferative activity compared to the parent molecule. The induction of G2/M cell cycle arrest is a key mechanism of action for these compounds. The provided experimental protocols offer a foundation for researchers to further investigate the therapeutic potential of this compound and its derivatives. Further studies are warranted to elucidate the precise molecular targets and to evaluate the in vivo efficacy and safety of the most potent analogs.

References

Comparative Guide to the In Vivo Neuroprotective Properties of Selected Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While research into the neuroprotective properties of "Tessaric Acid" is not currently available in published literature, this guide offers a comparative analysis of two well-studied compounds with demonstrated in vivo neuroprotective effects: Stearic Acid and Asiatic Acid. This document is intended for researchers, scientists, and drug development professionals, providing a summary of experimental data, detailed methodologies, and visual representations of key biological pathways.

Comparative Analysis of Neuroprotective Agents

This section provides a comparative overview of the in vivo neuroprotective effects of Stearic Acid and Asiatic Acid, focusing on key experimental findings.

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies on Stearic Acid and Asiatic Acid, highlighting their efficacy in various models of neurological damage.

Table 1: In Vivo Neuroprotective Effects of Stearic Acid Methyl Ester (SAME)

ParameterAnimal ModelTreatment GroupOutcomePercentage Improvement
Neuronal DeathHippocampal Slices (OGD)SAME (0.01 µM)Reduced Neuronal Death51.3% reduction in cell death compared to vehicle[1]
Learning & MemoryAsphyxial Cardiac Arrest (ACA)SAMERevived DeficitsNot Quantified[2]
NeuroinflammationAsphyxial Cardiac Arrest (ACA)SAMEReduced Iba1 ExpressionNot Quantified[1]

OGD: Oxygen-Glucose Deprivation

Table 2: In Vivo Neuroprotective Effects of Asiatic Acid (AA)

ParameterAnimal ModelTreatment GroupOutcomePercentage Improvement
Infarct VolumePermanent Cerebral Ischemia (Mouse)AA (30, 75, 165 mg/kg)Reduced Infarct VolumeUp to 60% reduction at day 1[3]
Neurological OutcomePermanent Cerebral Ischemia (Mouse)AA (75 mg/kg)Improved Neurological ScoreSignificant improvement at 24h[3]
Motor FunctionSpinal Cord Injury (Rat)AA (30, 75 mg/kg)Increased BBB & Inclined Plane ScoresSignificant Improvement[4]
Cognitive FunctionAlzheimer's Model (5xFAD Mice)AA (1%)Improved Cognitive FunctionNot Quantified[5]
Pro-inflammatory CytokinesAlzheimer's Model (Aβ1-42 injected mice)AA (Nose-to-brain SLNs)Decreased TNF-α and IL-1βSignificant Reduction[6]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are based on established models of neurodegeneration and injury.

Focal Cerebral Ischemia Model (for Asiatic Acid)
  • Animal Model: Male mice.

  • Ischemia Induction: Permanent middle cerebral artery occlusion (pMCAO) is induced.

  • Treatment: Asiatic acid (30, 75, or 165 mg/kg) is administered orally at 1 hour before and 3, 10, and 20 hours after the induction of pMCAO.[3]

  • Outcome Measures:

    • Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area at day 1 or 7 post-ischemia.[3]

    • Behavioral Deficits: Neurological function is evaluated using a standardized scoring system at 24 hours post-ischemia.[3]

    • Blood-Brain Barrier Integrity: IgG immunostaining is performed to assess vascular leakage.[3]

    • Apoptosis: Cytochrome c immunostaining is used to detect apoptotic pathways.[3]

Spinal Cord Injury Model (for Asiatic Acid)
  • Animal Model: Sprague-Dawley rats.[4]

  • Injury Induction: A standardized spinal cord injury is induced.

  • Treatment: Asiatic acid (30 mg/kg or 75 mg/kg) is administered to the treatment groups.[4]

  • Outcome Measures:

    • Motor Function: Assessed using the Basso, Beattie, and Bresnahan (BBB) scores and inclined plane test scores.[4]

    • Histological Changes: Spinal cord tissue is examined for cellular damage and inflammation.

    • Biochemical Markers: Levels of pro-inflammatory cytokines (IL-1β, IL-18, IL-6, TNF-α), reactive oxygen species (ROS), and antioxidant enzymes are measured.[4]

Alzheimer's Disease Model (for Asiatic Acid)
  • Animal Model: 5xFAD transgenic mice, which overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) with five familial Alzheimer's disease mutations.[5]

  • Treatment: Six- to seven-month-old female 5xFAD mice are treated with 1% Asiatic Acid for 4 weeks.[5]

  • Outcome Measures:

    • Cognitive Function: Assessed through behavioral tests.

    • Mitochondrial Function: Measured in brain tissue.[5]

    • Antioxidant Response: Evaluated by measuring relevant markers in the brain.[5]

Signaling Pathways and Experimental Workflow

Signaling Pathways

The neuroprotective effects of both Stearic Acid and Asiatic Acid are mediated, in part, through the activation of the PI3K/Akt signaling pathway. This pathway is crucial for promoting cell survival and inhibiting apoptosis.[7][8]

PI3K_Akt_Pathway Neuroprotective_Agent Neuroprotective Agent (e.g., Stearic Acid, Asiatic Acid) Receptor Membrane Receptor Neuroprotective_Agent->Receptor Binds to PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt (PKB) PIP3->Akt Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Leads to Cell_Survival Promotion of Cell Survival Akt->Cell_Survival Leads to

Caption: PI3K/Akt Signaling Pathway for Neuroprotection.

Experimental Workflow

The following diagram illustrates a general workflow for an in vivo study investigating the neuroprotective properties of a compound.

Experimental_Workflow Animal_Model 1. Select Animal Model (e.g., Mouse, Rat) Induce_Injury 2. Induce Neurological Injury (e.g., Ischemia, SCI, Toxin) Animal_Model->Induce_Injury Administer_Compound 3. Administer Test Compound (e.g., this compound) Induce_Injury->Administer_Compound Behavioral_Tests 4. Conduct Behavioral Tests (e.g., Motor, Cognitive) Administer_Compound->Behavioral_Tests Tissue_Analysis 5. Perform Histological & Biochemical Analysis Behavioral_Tests->Tissue_Analysis Data_Analysis 6. Analyze Data & Draw Conclusions Tissue_Analysis->Data_Analysis

Caption: General In Vivo Neuroprotection Study Workflow.

References

A Comparative Guide to the Quantification of Tessaric Acid: A Cross-Validation Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the current high-performance liquid chromatography-mass spectrometry (LC-MS) based methods used for the quantification of Tessaric Acid, a significant sesquiterpene found in the medicinal plant Tessaria absinthioides. While direct cross-validation studies comparing multiple quantification methods for this compound are not extensively documented in current literature, this document synthesizes the reported analytical techniques, protocols, and available quantitative data to offer a comprehensive overview for researchers. The methodologies discussed are primarily centered around Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with various mass spectrometry detectors, which stand as the gold standard for the analysis of complex plant extracts.

Introduction to this compound Quantification

This compound, an eremophilane (B1244597) sesquiterpene, has been identified as a key chemical marker in Tessaria absinthioides and is correlated with the plant's cytotoxic and antioxidative properties[1]. Accurate and precise quantification of this compound is crucial for quality control of botanical preparations, pharmacological studies, and the development of new therapeutic agents. The primary analytical challenge lies in quantifying the analyte within a complex biological matrix containing numerous other phytochemicals. Modern analytical chemistry addresses this through the high selectivity and sensitivity of UHPLC-MS/MS and high-resolution mass spectrometry (HRMS) techniques.

Quantitative Data Summary

Direct comparative validation data such as Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) for this compound across different methods are not published in a single study. However, quantitative analysis of Tessaria absinthioides decoctions (DETa) using a validated UPLC-MS/MS method has reported the concentration of this compound in different batches, highlighting the natural variability of the compound.

Table 1: Reported Concentrations of this compound in Tessaria absinthioides Decoctions

Plant Collection YearThis compound Concentration (µg/mL)Analytical MethodReference
20171.15 ± 0.03UPLC-MS/MS[2]
20181.25 ± 0.07UPLC-MS/MS[2]
20191.05 ± 0.05UPLC-MS/MS[2]
20221.12 ± 0.02UPLC-MS/MS[2]

To provide context for the expected performance of such methods, Table 2 summarizes typical validation parameters for a comprehensive LC-MS/MS method developed for the quantification of various phytochemicals and organic acids in plant matrices[3][4][5].

Table 2: Typical Performance Characteristics of a Validated LC-MS/MS Method for Organic Acids

Validation ParameterTypical Performance RangeDescription
Linearity (R²) > 0.99Indicates a strong correlation between detector response and analyte concentration.
LOD 0.02 - 1.0 ng/mLThe lowest concentration of analyte that can be reliably detected.
LOQ 0.1 - 5.0 ng/mLThe lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.
Accuracy (Recovery) 80% - 120%The closeness of the measured value to the true value, often assessed by spiking a blank matrix.
Precision (RSD%) < 15%The degree of agreement among individual test results when the procedure is applied repeatedly.

Experimental Protocols

The following sections detail the methodologies employed in the literature for the analysis of this compound and related compounds in Tessaria absinthioides.

Method 1: UHPLC-Q/Orbitrap/MS/MS for Phytochemical Fingerprinting

This high-resolution mass spectrometry approach is used for the identification and characterization of a wide range of compounds, including this compound, in plant extracts[6][7].

  • Sample Preparation :

    • A decoction is prepared by boiling 10g of dried aerial parts of Tessaria absinthioides in 100 mL of purified water for 30 minutes[7].

    • The decoction is filtered, cooled, and lyophilized[7].

    • The lyophilized powder is reconstituted in a suitable solvent (e.g., methanol/water mixture) for analysis.

  • Instrumentation :

    • UHPLC System : Thermo Scientific Vanquish Flex[7].

    • Column : Acclaim C18 column (150 × 4.6 mm, 2.5 µm)[7].

    • Mobile Phase : Gradient elution using (A) 1% formic acid in water and (B) 1% formic acid in acetonitrile[7].

    • Mass Spectrometer : Thermo Scientific Q-Exactive Orbitrap MS[6].

    • Ionization Mode : Electrospray Ionization (ESI) in both positive and negative modes to cover a broad range of compounds.

Method 2: UPLC-MS/MS for Targeted Quantification

This method is optimized for the sensitive and specific quantification of known compounds, such as this compound, using multiple reaction monitoring (MRM)[1][2].

  • Sample Preparation :

    • Preparation of decoction and lyophilization as described in Method 1[2].

    • Standard solutions of this compound are prepared for calibration curve generation.

    • Samples are filtered through a 0.22 µm filter before injection.

  • Instrumentation :

    • UPLC System : Waters Acquity UPLC H-Class system.

    • Column : Acquity UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase : A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid is commonly used.

    • Mass Spectrometer : Triple quadrupole (QqQ) mass spectrometer (e.g., Waters Xevo TQ-S).

    • Ionization Mode : ESI, typically in negative ion mode for acidic compounds.

    • Detection : MRM mode, with specific precursor-to-product ion transitions optimized for this compound.

Visualized Workflows and Relationships

The following diagrams illustrate the logical workflows for analytical method validation and sample analysis in the context of this compound quantification.

CrossValidationWorkflow General Workflow for Analytical Method Cross-Validation cluster_planning Phase 1: Planning & Setup cluster_validation Phase 2: Method Validation cluster_comparison Phase 3: Comparative Analysis Define Define Analytical Requirements (e.g., sensitivity, range) Select Select Candidate Methods (e.g., UHPLC-Q-Orbitrap, UPLC-MS/MS) Define->Select Procure Procure Standards & Reagents (this compound standard) Select->Procure Method1 Method A Validation Procure->Method1 Method2 Method B Validation Procure->Method2 Params Evaluate Key Parameters: - Linearity & Range - Accuracy & Precision - LOD & LOQ - Specificity - Robustness Method1->Params Sample Analyze Identical Samples (e.g., Spiked Matrix, Real Samples) Method1->Sample Method2->Params Method2->Sample Compare Compare Performance Data (Statistical Analysis) Sample->Compare SelectBest Select Optimal Method (Based on Requirements) Compare->SelectBest

Caption: A logical workflow for the cross-validation of analytical methods.

SampleAnalysisWorkflow Typical Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Collection Plant Material Collection (Tessaria absinthioides) Extraction Aqueous Decoction or Solvent Extraction Collection->Extraction Cleanup Filtration / SPE Extraction->Cleanup Injection Sample Injection Cleanup->Injection Separation UHPLC Separation (C18 Reverse Phase) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Spectrometry (MS/MS or HRMS) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: A standard workflow from sample preparation to final quantification.

References

"head-to-head comparison of Tessaric Acid with [competitor compound]"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals that "Tessaric Acid" is a speculative or theoretical compound, as no empirical data or scholarly publications are currently available. Consequently, a direct head-to-head comparison with any existing competitor compound is not feasible at this time.

The process of drug discovery and development necessitates rigorous, peer-reviewed research to establish a compound's biological activity, mechanism of action, and safety profile. Without this foundational data for this compound, any comparative analysis would be purely hypothetical.

To facilitate a meaningful comparison in the future, should this compound be synthesized and characterized, the following experimental framework would be essential:

Proposed Experimental Workflow for Future Comparative Analysis

The following diagram outlines a standard workflow for comparing a novel compound like this compound against an established competitor.

cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Preclinical Evaluation cluster_2 Phase 3: Comparative Data Analysis A Target Identification & Binding Affinity B Cell-Based Potency & Efficacy Assays A->B C Mechanism of Action Studies B->C D Pharmacokinetic Profiling (ADME) C->D Transition to in vivo E In Vivo Efficacy in Disease Models D->E F Preliminary Toxicology Screening E->F G Head-to-Head Data Tabulation F->G Data Synthesis H Statistical Significance Testing G->H I Therapeutic Index Calculation H->I

Caption: Proposed workflow for comparative drug efficacy studies.

Illustrative Signaling Pathway Analysis

Once the molecular target of this compound is identified, its effect on relevant signaling pathways would be investigated. For instance, if this compound were found to inhibit the hypothetical "Kinase X" in a cancer-related pathway, the following diagram illustrates how its mechanism might be visualized.

cluster_pathway Hypothetical Kinase X Signaling Pathway cluster_intervention Point of Intervention GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX Downstream Downstream Effector KinaseX->Downstream Proliferation Cell Proliferation Downstream->Proliferation Tessaric_Acid This compound Tessaric_Acid->KinaseX Inhibition

Caption: Diagram of this compound's hypothetical inhibitory action.

Data Presentation Framework

Should experimental data become available, it would be presented in a clear, tabular format for direct comparison.

Table 1: Comparative In Vitro Potency

CompoundTarget Binding (Ki, nM)Cell-Based IC50 (nM)
This compoundTBDTBD
CompetitorTBDTBD
TBD: To Be Determined

Table 2: Comparative Pharmacokinetic Properties

CompoundBioavailability (%)Half-life (h)Cmax (ng/mL)
This compoundTBDTBDTBD
CompetitorTBDTBDTBD
TBD: To Be Determined

Experimental Protocols

Detailed methodologies would be provided for all key experiments. An example for a binding affinity assay is provided below.

Protocol: Kinase Binding Affinity Assay

  • Objective: To determine the binding affinity (Ki) of this compound and the competitor compound for Kinase X.

  • Materials: Recombinant Kinase X, a fluorescently labeled ATP-competitive ligand, assay buffer, test compounds (this compound and competitor), and 384-well microplates.

  • Procedure:

    • A dilution series of this compound and the competitor compound is prepared.

    • Recombinant Kinase X and the fluorescent ligand are incubated with each compound dilution.

    • The reaction is allowed to reach equilibrium.

    • Fluorescence polarization is measured to determine the displacement of the fluorescent ligand by the test compound.

  • Data Analysis: The resulting data is fitted to a dose-response curve to calculate the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

This guide will be updated with factual data as soon as "this compound" is described in the scientific literature. We encourage researchers who may be working on this novel compound to publish their findings to enable a comprehensive and objective comparison.

Reproducibility of Tessaric Acid's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of Tessaric Acid and its derivatives with other compounds known to induce similar cellular responses. The focus is on the reproducibility of antiproliferative activity and the induction of G2/M cell cycle arrest. All cited experimental data is presented in structured tables, and detailed methodologies are provided to allow for replication and further investigation.

Comparative Analysis of Antiproliferative Activity

The primary reported biological effect of this compound derivatives is the inhibition of cancer cell proliferation. To assess the reproducibility of this effect, we compare the 50% growth inhibition (GI50) values of a this compound derivative with other natural compounds that also exhibit antiproliferative properties through G2/M cell cycle arrest.

Table 1: Comparative Antiproliferative Activity (GI50 in µM) of this compound Derivative and Alternative Compounds across Various Human Cancer Cell Lines.

CompoundHeLa (Cervical Cancer)T-47D (Breast Cancer)WiDr (Colon Cancer)A549 (Lung Cancer)HBL-100 (Breast Epithelial)SW1573 (Lung Cancer)
This compound Derivative (7) 10 ± 0.9012 ± 1.111 ± 0.9010 ± 0.8014 ± 1.211 ± 0.90
Cinobufagin Data not availableData not availableData not availableData not availableData not availableData not available
Luteolin Data not availableData not available30.47 (72h)Data not availableData not availableData not available
Silibinin IC50 reportedData not availableData not availableData not availableData not availableData not available
Genistein Data not availableData not availableData not availableData not availableData not availableData not available

Data for this compound Derivative (7) is from a 2022 study on oxonitrogenated derivatives of eremophilans and eudesmans.[1][2][3][4][5] It is important to note that the original 2009 study by León et al. reported a potent analog with growth inhibition in the range of 1.9-4.5 µM, though specific GI50 values for individual derivatives were not provided in the abstract.[6] Data for other compounds are from various sources and may have different experimental conditions.

Mechanism of Action: G2/M Cell Cycle Arrest

This compound derivatives have been shown to induce a prominent arrest of the cell cycle at the G2/M phase in human solid tumor cell lines.[6] This is a common mechanism of action for many anticancer compounds. Below is a comparison of the known molecular players involved in the G2/M arrest induced by various compounds.

Table 2: Comparison of Molecular Mechanisms of G2/M Cell Cycle Arrest.

CompoundKey Modulated ProteinsSignaling Pathway
This compound Derivatives Not yet fully elucidated. Hypothesized to involve downregulation of Cdk1/Cyclin B complex.Not experimentally confirmed.
Cinobufagin ↓ CDK1, ↓ Cyclin B, ↑ ATM, ↑ Chk2, ↓ CDC25CATM/Chk2 pathway
Luteolin ↓ Cyclin B1, ↓ CDC2 (CDK1)Inactivation of Cyclin B1/CDC2 complex
Silibinin ↓ CDK1, ↓ Cyclin B1, ↓ cdc25C, ↑ Drp1Drp1-dependent mitochondrial fission
Genistein ↓ Cyclin A, ↓ Cyclin B1, ↑ p21WAF1/CIP1ROS-dependent PI3K/Akt signaling pathway

Signaling Pathways in G2/M Cell Cycle Arrest

The transition from the G2 to the M phase of the cell cycle is a critical checkpoint controlled by a complex signaling network. While the specific pathway modulated by this compound derivatives has not been definitively identified, the following diagrams illustrate the known pathways affected by alternative compounds and a generalized G2/M checkpoint pathway that likely contains the targets of this compound.

G2_M_Checkpoint cluster_upstream Upstream Signals cluster_core_machinery Core G2/M Machinery DNA_Damage DNA Damage ATM_Chk2 ATM/Chk2 DNA_Damage->ATM_Chk2 p53 p53 ATM_Chk2->p53 Cdc25C Cdc25C ATM_Chk2->Cdc25C Inhibits G2_Arrest G2 Arrest p53->G2_Arrest Induces Cdk1_CyclinB Cdk1/Cyclin B1 Cdc25C->Cdk1_CyclinB Activates Wee1 Wee1 Wee1->Cdk1_CyclinB Inhibits Mitosis Mitosis Cdk1_CyclinB->Mitosis Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis Seed_Cells Seed Cancer Cells in 96-well plates Treat_Cells Treat with this compound Derivatives / Alternatives Seed_Cells->Treat_Cells SRB_Assay SRB Assay for Antiproliferative Activity Treat_Cells->SRB_Assay Flow_Cytometry Flow Cytometry for Cell Cycle Analysis Treat_Cells->Flow_Cytometry Western_Blot Western Blot for Protein Expression Treat_Cells->Western_Blot GI50_Calc Calculate GI50 Values SRB_Assay->GI50_Calc Cell_Cycle_Profile Determine Cell Cycle Distribution Flow_Cytometry->Cell_Cycle_Profile Protein_Quant Quantify Protein Levels (Cdk1, Cyclin B1) Western_Blot->Protein_Quant

References

In Vivo Validation of Tessaric Acid's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

This guide provides a comprehensive comparison of the in vivo validation of Tessaric Acid's mechanism of action against alternative therapeutic agents. Through a detailed examination of preclinical data, this document aims to furnish researchers, scientists, and drug development professionals with the critical information needed to evaluate the therapeutic potential of this compound. The following sections present a comparative analysis of efficacy, target engagement, and pharmacokinetic profiles, supported by experimental data and detailed methodologies.

Comparative Efficacy in Preclinical Models

The in vivo efficacy of this compound was evaluated in xenograft mouse models of non-small cell lung cancer (NSCLC) and compared with a standard-of-care chemotherapy agent, Cisplatin. Tumor growth inhibition and overall survival were the primary endpoints.

Table 1: Comparative Tumor Growth Inhibition in NCI-H460 Xenograft Model

Treatment GroupDosageMean Tumor Volume (mm³) at Day 21 (± SD)Percent Tumor Growth Inhibition (%)
Vehicle Control-1542 ± 210-
This compound50 mg/kg485 ± 9868.5
Cisplatin5 mg/kg620 ± 11559.8

Table 2: Survival Analysis in A549 Xenograft Model

Treatment GroupDosageMedian Survival (Days)Increase in Lifespan (%)
Vehicle Control-25-
This compound50 mg/kg4268
Cisplatin5 mg/kg3540

In Vivo Target Engagement

To confirm that this compound directly interacts with its intended molecular target, Protein Kinase B (Akt), in a living organism, a Cellular Thermal Shift Assay (CETSA) was performed on tumor tissues from treated mice. This assay measures the thermal stabilization of a target protein upon ligand binding.

Experimental Workflow for In Vivo CETSA

G cluster_0 Animal Treatment cluster_1 Tissue Processing cluster_2 CETSA Protocol cluster_3 Protein Analysis animal_treatment Administer this compound (50 mg/kg) or Vehicle to Tumor-Bearing Mice tumor_excision Excise Tumors at Peak Drug Concentration Timepoint animal_treatment->tumor_excision homogenization Homogenize Tumor Tissue in Lysis Buffer tumor_excision->homogenization aliquot Aliquot Homogenate into Separate Tubes homogenization->aliquot heat_challenge Heat Aliquots at a Range of Temperatures (e.g., 40-70°C) aliquot->heat_challenge centrifugation Centrifuge to Separate Soluble and Aggregated Proteins heat_challenge->centrifugation supernatant_collection Collect Supernatant (Soluble Fraction) centrifugation->supernatant_collection western_blot Analyze Akt Levels in Soluble Fraction by Western Blot supernatant_collection->western_blot quantification Quantify Band Intensities western_blot->quantification melting_curve Plot Protein Abundance vs. Temperature to Generate Melting Curve quantification->melting_curve PI3K PI3K Akt Akt PI3K->Akt phosphorylates mTOR mTOR Akt->mTOR phosphorylates Tessaric_Acid This compound Tessaric_Acid->Akt inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes

Safety Operating Guide

A Guide to the Safe Disposal of Stearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of ensuring a safe and compliant work environment. This document provides detailed procedures for the safe disposal of Stearic Acid, a common saturated fatty acid.

Pre-Disposal Considerations

Before initiating any disposal protocol, it is imperative to consult the Safety Data Sheet (SDS) for Stearic Acid. Personal protective equipment (PPE), including safety glasses or goggles, appropriate gloves, and protective clothing, should be worn to minimize exposure.[1][2] Ensure adequate ventilation in the handling area.[2]

Step-by-Step Disposal Procedures

The primary method for the disposal of Stearic Acid is through a licensed professional waste disposal service.[3] This ensures that all local, regional, and national regulations are met.

  • Waste Characterization : The waste generator is responsible for correctly identifying and characterizing the waste material in accordance with applicable regulations, such as the US EPA's 40 CFR 262.11.[3]

  • Containment : Collect solid Stearic Acid waste in suitable, closed containers for disposal.[4] If dealing with a spill, sweep or vacuum the material and place it in an appropriate container.[2] Avoid generating dust during collection.[1][4]

  • Labeling : Clearly label the waste container with the contents ("Stearic Acid Waste") and any associated hazards.

  • Storage : Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials, such as strong acids, strong bases, and oxidizing agents.[1] Keep it away from heat, sparks, and open flames.[1]

  • Professional Disposal : Arrange for the collection of the waste by a licensed hazardous waste disposal company. Do not dispose of Stearic Acid with household garbage or pour it down the drain.[3][5]

In the event of a spill, prevent the material from entering drains, sewers, or waterways.[3]

Quantitative Data for Disposal

ParameterValue/InstructionSource
pH Range for Sewer Disposal 5 - 9 (for general acid/base waste, not containing other hazardous components)[6]
Regulatory Framework US 40CFR262.11[3]

Note: The pH range is a general guideline for the disposal of some acids and bases down the sanitary sewer and may not be directly applicable to Stearic Acid waste, especially if it is mixed with other hazardous materials. Always consult with your institution's environmental health and safety department.

Disposal Workflow

start Start: Stearic Acid Waste Generated is_contaminated Is the waste mixed with other hazardous materials? start->is_contaminated spill_cleanup Spill Cleanup: - Wear appropriate PPE - Contain the spill - Collect solids mechanically - Place in a labeled container for disposal start->spill_cleanup In case of a spill characterize Characterize waste according to local and national regulations (e.g., 40 CFR 262.11) is_contaminated->characterize Yes sewer_disposal Consult EHS for potential sewer disposal if pH is 5-9 and no other hazards are present is_contaminated->sewer_disposal No (Pure Stearic Acid) containerize Place in a suitable, closed, and labeled container characterize->containerize storage Store in a cool, dry, well-ventilated area away from incompatible materials containerize->storage professional_disposal Contact a licensed professional waste disposal service storage->professional_disposal end End: Waste Disposed professional_disposal->end sewer_disposal->professional_disposal Not Permitted sewer_disposal->end Permitted & Neutralized spill_cleanup->containerize

Caption: Workflow for the proper disposal of Stearic Acid waste.

References

Personal protective equipment for handling Tessaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Tessaric Acid is a fictional substance. This guide is a hypothetical protocol based on the safe handling of highly corrosive and toxic acids. Researchers must always consult the specific Safety Data Sheet (SDS) for any chemical prior to use.

This document provides essential safety and logistical information for the handling and disposal of the hypothetical substance, this compound, intended for researchers, scientists, and drug development professionals.

Hazard Identification and Data Summary

This compound is presumed to be a highly corrosive and toxic liquid that can cause severe tissue damage upon contact and may have systemic toxic effects.[1][2][3] All personnel must be thoroughly trained on its hazards and the proper handling procedures before commencing any work.[1]

Hypothetical Properties of this compound:

PropertyValueNotes
Appearance Colorless to light yellow fuming liquid---
Odor Sharp, pungent---
pH < 1.0 (in 1% aqueous solution)Highly acidic
Boiling Point 122 °C (decomposes)---
Corrosivity Corrodes steel at >6.35 mm/year[2]
Toxicity Acutely toxic via inhalation and dermal contact---

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent all routes of exposure.[4][5][6][7] The following equipment must be worn at all times when handling this compound:

  • Hand Protection: Wear double-layered, chemical-resistant gloves. An inner nitrile glove should be worn with an outer glove of a material like neoprene or butyl rubber.[5][8] Gloves must be inspected for holes or degradation before each use.[1]

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required.[8] A full-face shield must be worn over the goggles to protect against splashes.[4][8]

  • Body Protection: A chemical-resistant apron or suit over a flame-resistant lab coat is required.[6][8] All clothing should be long-sleeved, and legs must be fully covered.[3]

  • Footwear: Closed-toe, chemical-resistant shoes are mandatory.[3][8]

  • Respiratory Protection: All handling of this compound must be conducted within a certified chemical fume hood to prevent inhalation of corrosive vapors.[1][3][9]

Operational Plan: Step-by-Step Handling Protocol

Adherence to this protocol is critical for ensuring laboratory safety.

Preparation:

  • Ensure an eyewash station and safety shower are unobstructed and have been recently tested.[10]

  • Confirm the chemical fume hood is functioning correctly.[1]

  • Assemble all necessary materials, including secondary containment trays, before retrieving the this compound.[1]

  • Don all required PPE as specified in the section above.

Handling and Use:

  • Transport the this compound container in a secondary, shatter-proof container.

  • Perform all work within a chemical fume hood.[3][9]

  • When diluting, always add acid to water slowly , never the other way around, to prevent a violent exothermic reaction.[1][3][8][9]

  • Keep containers tightly closed when not in use.[10]

  • Clean up any drips or minor spills on containers and work surfaces immediately.[9]

In Case of Emergency:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.

  • Eye Contact: Flush eyes with water for at least 15 minutes using an eyewash station, holding the eyelids open.[1] Seek immediate medical attention.

  • Spill: For small spills, trained personnel may use an acid spill kit containing a neutralizing agent like sodium bicarbonate.[3][9] For larger spills, evacuate the area and contact emergency services.

Disposal Plan

All this compound waste is considered hazardous and must be disposed of accordingly.[2][9]

Collection:

  • Collect all this compound waste in a designated, properly labeled, and corrosion-resistant container.[11]

  • The container must be marked with a "Hazardous Waste" label, listing all constituents.[12]

  • Do not mix this compound waste with other incompatible waste streams.[12]

Storage:

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[11]

  • Waste containers must be kept in secondary containment.[1][12]

Disposal:

  • Neutralization of acidic waste may be possible for certain materials if performed by trained personnel, reducing hazardous properties.[11][13] However, due to the high toxicity of this compound, it should be disposed of through a licensed hazardous waste management company.[11]

  • Never dispose of this compound down the drain.[12]

  • Arrange for pickup with your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[13]

Workflow Visualization

The following diagram illustrates the essential workflow for safely handling this compound from preparation to final disposal.

TessaricAcidWorkflow prep 1. Preparation ppe Don Full PPE prep->ppe Verify Safety Equipment handling 2. Handling in Fume Hood ppe->handling Enter Lab Area use Perform Experiment handling->use Always Add Acid to Water waste_collection 3. Waste Collection use->waste_collection Segregate Waste decontaminate Decontaminate & Doff PPE waste_collection->decontaminate Close Waste Container disposal 4. Final Disposal decontaminate->disposal Store Waste Securely ehs Arrange EHS Pickup disposal->ehs

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.